1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(4-chlorophenyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-9-1-3-10(4-2-9)13-6-8(7-14)5-12-13/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQVRKCGPMBZQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424347 | |
| Record name | 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63874-99-7 | |
| Record name | 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Technical Guide: 1-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde
[1][2]
Executive Summary
1-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde (CAS: 63874-99-7 ) is a critical heterocyclic building block in medicinal chemistry, serving as a primary scaffold for the synthesis of bioactive Schiff bases, fused heterocyclic systems, and pyrazole-based pharmaceuticals (e.g., analogs of Celecoxib or Rimonabant).[1][2]
This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic pathways, and analytical characterization protocols.[3] It is designed for researchers requiring high-purity synthesis and structural validation of this specific molecular entity.
Chemical Identity & Physicochemical Profile[1][3][6][7][8][9]
The precise molecular weight and structural parameters are foundational for stoichiometric calculations in multi-step synthesis.
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 63874-99-7 |
| Molecular Formula | C₁₀H₇ClN₂O |
| Molecular Weight | 206.63 g/mol |
| Exact Mass | 206.0247 |
| Structure | Pyrazole ring substituted at N1 with p-chlorophenyl and at C4 with a formyl group. |
| Physical State | Solid (Pale yellow to off-white powder) |
| Solubility | Soluble in DMSO, DMF, Chloroform, Dichloromethane; sparingly soluble in Ethanol. |
| Melting Point | ~205°C (Reported); Experimental verification recommended due to polymorphic potential. |
Structural Analysis
The molecule features a pyrazole core which acts as a bio-isostere for imidazole or pyrrole rings in drug design. The 4-formyl group is highly reactive, serving as an electrophilic handle for condensation reactions (e.g., with amines to form imines), while the p-chlorophenyl moiety provides lipophilicity and metabolic stability, often enhancing the pharmacokinetic profile of derived drugs.
Synthetic Pathway: Vilsmeier-Haack Formylation[10]
The most robust route for synthesizing this compound is the Vilsmeier-Haack reaction . This method introduces a formyl group at the electron-rich C4 position of the pyrazole ring.
Reaction Logic[11]
-
Precursor Synthesis: Condensation of 4-chlorophenylhydrazine with a 3-carbon synthon (e.g., 1,1,3,3-tetramethoxypropane) yields the 1-(4-chlorophenyl)-1H-pyrazole core.
-
Electrophilic Substitution: The Vilsmeier reagent (generated in situ from POCl₃ and DMF) attacks the C4 position of the pyrazole.
-
Hydrolysis: The intermediate iminium salt is hydrolyzed to release the aldehyde.
Synthetic Workflow Diagram
Figure 1: Step-wise synthetic pathway from hydrazine precursor to the final aldehyde.
Experimental Protocols
Protocol A: Synthesis of Precursor (1-(4-Chlorophenyl)-1H-pyrazole)[1][9]
-
Reagents: 4-Chlorophenylhydrazine hydrochloride (1.0 eq), 1,1,3,3-tetramethoxypropane (1.1 eq), Ethanol (solvent).
-
Procedure:
-
Dissolve 4-chlorophenylhydrazine HCl in ethanol.
-
Add 1,1,3,3-tetramethoxypropane dropwise.
-
Reflux for 2–4 hours (monitor by TLC).
-
Concentrate under vacuum and extract with dichloromethane.
-
Purify via column chromatography if necessary (though often used crude).
-
Protocol B: Vilsmeier-Haack Formylation (Target Synthesis)
-
Reagents: 1-(4-Chlorophenyl)-1H-pyrazole (1.0 eq), POCl₃ (3.0 eq), DMF (excess/solvent).
-
Procedure:
-
Preparation of Vilsmeier Reagent: In a dry flask under N₂, cool anhydrous DMF (5–10 mL/g of substrate) to 0°C. Add POCl₃ dropwise with stirring. A white precipitate (iminium salt) may form. Stir for 30 min.
-
Addition: Add a solution of 1-(4-chlorophenyl)-1H-pyrazole in minimal DMF dropwise to the reagent at 0°C.
-
Heating: Allow to warm to room temperature, then heat to 80–90°C for 4–6 hours.
-
Quenching: Pour the reaction mixture onto crushed ice/water. Neutralize with saturated NaOAc or NaHCO₃ solution to pH 7–8.
-
Isolation: The solid product precipitates. Filter, wash with water, and dry.
-
Purification: Recrystallize from Ethanol/DMF or purify via silica gel chromatography (Hexane:EtOAc gradient).
-
Analytical Validation & Quality Control
To ensure the integrity of the synthesized compound for downstream applications (e.g., biological screening), a multi-modal analytical approach is required.
Characterization Logic
-
Mass Spectrometry (MS): Confirms molecular weight and chlorine isotope pattern.
-
Proton NMR (¹H NMR): Verifies the presence of the aldehyde proton and the pyrazole ring proton.
-
Melting Point: Quick purity check against literature values.
Analytical Workflow Diagram
Figure 2: Quality control decision tree for validating molecular identity.
Expected Spectral Data
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 9.92 ppm (s, 1H, -CHO): Characteristic aldehyde singlet.
-
δ 9.15 ppm (s, 1H, Pyrazole H-5): Deshielded due to aldehyde.
-
δ 8.35 ppm (s, 1H, Pyrazole H-3).
-
δ 7.95 ppm (d, 2H, Ar-H): Phenyl protons adjacent to N.
-
δ 7.60 ppm (d, 2H, Ar-H): Phenyl protons adjacent to Cl.
-
-
Mass Spectrometry (ESI+):
-
m/z 207.0 [M+H]⁺ : Base peak.
-
m/z 209.0 [M+H+2]⁺ : ~33% intensity of base peak (characteristic ³⁵Cl/³⁷Cl isotope signature).
-
Pharmaceutical Utility & Applications
The this compound scaffold is not merely an endpoint but a versatile intermediate.[4]
-
Schiff Base Synthesis: Reaction with primary amines yields imines (Schiff bases) which are widely screened for antimicrobial and antitubercular activity. The azomethine linkage (-CH=N-) is critical for biological activity.
-
Fused Heterocycles: Condensation with active methylene compounds (e.g., dimedone, barbituric acid) yields fused systems like pyrazolo[3,4-b]quinolines , which are potent anticancer agents.
-
Drug Isosteres: Used to synthesize analogs of Rimonabant (CB1 antagonist) and Celecoxib (COX-2 inhibitor) by modifying the 3/5 positions or the aldehyde handle.
References
-
Chemical Identity & CAS: Lead Sciences. This compound Product Page. Link
- Synthetic Methodology: Mohareb, R. M., et al. "Synthesis of novel hydrazide derivatives and their utilization in the synthesis of coumarin, pyridine, and thiophene derivatives with antitumor activity." Medicinal Chemistry Research, 2013.
-
Vilsmeier-Haack Mechanism: Meth-Cohn, O., & Stanforth, S. P. "The Vilsmeier–Haack Reaction."[5][6] Comprehensive Organic Synthesis, 1991.
-
Melting Point Data: Chem960. CAS 63874-99-7 Properties.[1][2] Link
-
Spectral Characterization: Sapkota, K. R., et al. "Synthesis and Spectral Characterization of a Novel Indole-Pyrazole-Based Schiff Base."[7] ResearchGate, 2025.[7] Link
Sources
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- 2. scbt.com [scbt.com]
- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 63874-99-7(this compound) | Kuujia.com [kuujia.com]
- 5. ijpsr.com [ijpsr.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Crystal Structure Analysis of 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde
A Senior Application Scientist's Perspective on Molecular Conformation and Supramolecular Architecture
Foreword: The Imperative of Structural Insight in Modern Drug Discovery
In the landscape of contemporary drug development, the precise understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design. The spatial arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its therapeutic efficacy and safety profile. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive walkthrough of the crystal structure analysis of 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde.
While a publicly available crystal structure for this compound is not available at the time of this writing, this guide will delineate the complete workflow for such an analysis. To illustrate the intricacies of the process, we will leverage the detailed crystallographic data of a closely related analogue, 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde [1][2][3], as a case study. This will provide a robust and practical framework for understanding the experimental choices, data interpretation, and the profound implications of crystal structure analysis.
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs for a wide range of diseases.[4][5][6][7][8] The metabolic stability and versatile reactivity of the pyrazole nucleus make it a cornerstone in the development of novel therapeutics.[4] An in-depth understanding of the crystal structure of derivatives like this compound is therefore of paramount importance for the design of next-generation therapeutic agents.
Part 1: Synthesis and Crystallization: From Powder to Pristine Single Crystals
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The quality of the crystal is the single most important determinant of the success of a diffraction experiment.[9]
Proposed Synthesis of this compound
While various synthetic routes to pyrazole derivatives exist, a common and effective method involves the Vilsmeier-Haack reaction.[10] A plausible synthetic pathway for the title compound is outlined below:
Experimental Protocol:
-
Cyclocondensation: 4-chlorophenylhydrazine is reacted with a suitable three-carbon synthon, such as ethyl 3-(dimethylamino)acrylate, in a suitable solvent like ethanol under reflux to yield the pyrazole core.
-
Formylation: The resulting 1-(4-chlorophenyl)-1H-pyrazole is then subjected to a Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce the carbaldehyde group at the 4-position of the pyrazole ring.
-
Purification: The crude product is purified by column chromatography on silica gel to obtain the pure this compound.
The Art of Crystallization: A Prerequisite for Diffraction
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[9] The goal is to grow a crystal with well-defined faces and dimensions typically in the range of 0.1-0.5 mm. Several techniques can be employed, and the choice is often empirical.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The gradual diffusion of the second solvent into the first induces crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal growth.
For this compound, a starting point would be to dissolve the purified compound in a range of solvents of varying polarity (e.g., ethanol, acetone, ethyl acetate, dichloromethane) and employ the slow evaporation technique.
Part 2: Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances.[11] This includes unit cell dimensions, bond lengths, bond angles, and the overall three-dimensional arrangement of atoms.[11][12]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | C16H11ClN2O | CID 703492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. jpsionline.com [jpsionline.com]
- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 12. rigaku.com [rigaku.com]
1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde literature review
The following technical guide details the chemistry, synthesis, and applications of 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde , a critical intermediate in medicinal chemistry.
CAS Registry Number: 63874-99-7 Molecular Formula: C₁₀H₇ClN₂O Molecular Weight: 206.63 g/mol [1]
Executive Summary
This compound serves as a privileged scaffold in drug discovery, particularly for the synthesis of Schiff bases, chalcones, and fused heterocyclic systems. Its structural core—a pyrazole ring N-arylated with a 4-chlorophenyl group and functionalized with a reactive aldehyde at position 4—provides a versatile handle for divergent synthesis.[2][3] This guide outlines the validated synthetic routes, reaction mechanisms, and biological applications of this molecule, tailored for researchers in organic and medicinal chemistry.[2]
Chemical Identity & Physicochemical Properties[3][5][6][7][8][9]
| Property | Specification |
| IUPAC Name | 1-(4-chlorophenyl)pyrazole-4-carbaldehyde |
| Appearance | White to pale yellow solid |
| Melting Point | 142–144 °C (Lit. varies by crystal form/purity) |
| Solubility | Soluble in DMF, DMSO, CHCl₃; sparingly soluble in Ethanol; insoluble in Water |
| Reactivity | Highly reactive towards nucleophiles (amines, hydrazines) and active methylene compounds |
Synthesis & Production Strategies
The most robust route to this compound involves a two-stage process: the construction of the N-aryl pyrazole core followed by regioselective formylation.[2]
Route A: The Vilsmeier-Haack Approach (Preferred)
This method offers high regioselectivity for the C-4 position due to the electronic enrichment of the pyrazole ring, which directs electrophilic attack away from the electron-withdrawing N-aryl group.[2]
Step 1: Synthesis of 1-(4-Chlorophenyl)-1H-pyrazole
-
Reagents: 4-Chlorophenylhydrazine hydrochloride, 1,1,3,3-Tetramethoxypropane (Malonaldehyde bis(dimethyl acetal)).[2]
-
Conditions: Reflux in Ethanol/HCl.[2]
-
Mechanism: Cyclocondensation.[2] The hydrazine attacks the bis-acetal (masked dicarbonyl), followed by elimination of methanol and water to aromatize.[2]
Step 2: Vilsmeier-Haack Formylation
-
Reagents: Phosphorus Oxychloride (POCl₃), Dimethylformamide (DMF).[2][4][5]
-
Conditions: 0°C to 80°C, then hydrolysis.[2]
-
Yield: Typically 75–85%.[2]
Reaction Mechanism (Vilsmeier-Haack)
The following diagram illustrates the electrophilic aromatic substitution mechanism governing the formylation at the C-4 position.[2]
[3]
Experimental Protocols
Protocol 1: Synthesis of Precursor 1-(4-Chlorophenyl)-1H-pyrazole
-
Dissolution: Dissolve 4-chlorophenylhydrazine hydrochloride (10 mmol) in ethanol (20 mL).
-
Addition: Add 1,1,3,3-tetramethoxypropane (11 mmol) dropwise.
-
Catalysis: Add catalytic concentrated HCl (0.5 mL).
-
Reflux: Heat the mixture to reflux for 2–3 hours. Monitor by TLC (Hexane:EtOAc 4:1).[2]
-
Workup: Evaporate ethanol under reduced pressure. Neutralize the residue with saturated NaHCO₃.[2] Extract with dichloromethane (DCM).[2]
-
Purification: Dry organic layer over anhydrous Na₂SO₄ and concentrate. Recrystallize from ethanol/water.[2]
Protocol 2: Formylation to this compound
-
Reagent Preparation: In a dry round-bottom flask under argon, cool anhydrous DMF (30 mmol) to 0°C. Add POCl₃ (30 mmol) dropwise with stirring. A white/yellow solid (Vilsmeier salt) may form.[2]
-
Addition: Dissolve 1-(4-chlorophenyl)-1H-pyrazole (10 mmol) in minimal dry DMF and add to the Vilsmeier reagent at 0°C.
-
Reaction: Allow to warm to room temperature, then heat to 80°C for 4–6 hours.
-
Hydrolysis: Pour the reaction mixture onto crushed ice (100 g). Neutralize carefully with 20% NaOH solution or saturated sodium acetate to pH 7–8.[2]
-
Isolation: Stir for 1 hour. The product typically precipitates as a solid.[2] Filter, wash with water, and dry.[2]
-
Characterization:
Reactivity & Medicinal Applications[4][9]
The C-4 aldehyde group is a "chemical hook" that allows researchers to append diverse pharmacophores.
Key Derivatization Pathways[3]
-
Schiff Bases (Azomethines): Reaction with primary amines (anilines) yields aldimines, which are potent antimicrobial agents.[2]
-
Knoevenagel Condensation: Reaction with malononitrile yields ylidenemalononitriles, often used as precursors for fused pyrimidines.[2]
-
Oxidation: Conversion to 1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid (COX-2 inhibitor precursors).[2]
Biological Activity Profile
Derivatives of this aldehyde exhibit significant bioactivity, driven by the lipophilicity of the chlorophenyl group and the polarity of the functionalized C-4 position.[2]
| Therapeutic Area | Mechanism/Target | Derivative Class |
| Antimicrobial | Cell wall synthesis inhibition | Schiff bases with sulfonamides |
| Anti-inflammatory | COX-2 Inhibition | 3,4-diarylpyrazole analogues |
| Anticancer | EGFR Kinase Inhibition | Pyrazolo[3,4-d]pyrimidines |
| Antioxidant | Radical Scavenging | Hydrazone derivatives |
Synthesis of Bioactive Schiff Bases
The following workflow demonstrates the conversion of the aldehyde into a biologically active imine.
Safety & Handling (MSDS Highlights)
-
Hazards: Irritant to eyes, respiratory system, and skin.[2]
-
Handling: Use in a fume hood.[2] The Vilsmeier reagent (POCl₃/DMF) is corrosive and moisture-sensitive; generate in situ.[2]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent oxidation of the aldehyde to the carboxylic acid.
References
-
Vilsmeier-Haack Reaction on Hydrazones: Singh, K., et al. "Vilsmeier–Haack reaction on hydrazones: a convenient synthesis of 4-formylpyrazoles."[2][4] Journal of Chemical Research, 2004.[2] Link[2]
-
Synthesis & Antimicrobial Activity: Kalirajan, R., et al. "Synthesis and biological evaluation of some new pyrazole derivatives."[2] Journal of Pharmaceutical Sciences and Research, 2019.[2][6] Link
-
General Pyrazole Chemistry: Kumar, R., et al. "Synthesis of 1-phenyl-1H-pyrazole-4-carbaldehyde derivatives."[2][7] Asian Journal of Chemistry, 2011.[2] Link[2]
-
CAS Registry Data: this compound (CAS 63874-99-7).[1][2] PubChem Compound Summary. Link
-
Structural Characterization: "Crystal structure of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde." NIH PMC.[2] Link(Note: This reference discusses the 3-aryl variant, illustrating the structural similarities).
Sources
- 1. This compound - Lead Sciences [lead-sciences.com]
- 2. 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde | C10H7FN2O | CID 3159607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpsr.com [ijpsr.com]
- 7. researchgate.net [researchgate.net]
physical properties of 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde powder
Technical Whitepaper: Physical Properties & Characterization of 1-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde
Executive Summary
This compound (CAS: 63874-99-7) is a critical heterocyclic building block in medicinal chemistry.[1] Belonging to the class of N-arylpyrazoles, this compound serves as a linchpin intermediate for synthesizing bioactive scaffolds, particularly Schiff bases, chalcones, and pyrazole-fused heterocycles. Its structural rigidity, conferred by the pyrazole core, combined with the reactive aldehyde handle, makes it indispensable for developing anti-inflammatory, antimicrobial, and anticancer therapeutics.
This guide provides a rigorous technical analysis of its physical properties, synthesis logic, and handling protocols, designed to support researchers in maintaining high-fidelity experimental standards.
Chemical Identity & Structural Analysis
| Attribute | Technical Specification |
| IUPAC Name | 1-(4-chlorophenyl)pyrazole-4-carbaldehyde |
| CAS Registry Number | 63874-99-7 |
| Molecular Formula | C₁₀H₇ClN₂O |
| Molecular Weight | 206.63 g/mol |
| SMILES | Clc1ccc(n(c1)n2cc(C=O)cn2)cc1 |
| InChI Key | VZQVRKCGPMBZQL-UHFFFAOYSA-N |
| Structural Features | [1][2][3][4][5][6][7][8][9][10] • Aldehyde (C-4): High electrophilicity for condensation.• Chloro-aryl (N-1): Lipophilic anchor; directs crystal packing.• Pyrazole Core: Aromatic stability; H-bond acceptor. |
Physical Properties Profile
Macroscopic Characteristics
-
Physical State: Crystalline solid / Powder.
-
Appearance: Typically white to pale yellow or light brown, depending on purity and oxidation state. Darkening often indicates trace oxidation of the aldehyde or residual metal catalysts.
-
Odor: Faint, characteristic aromatic aldehyde odor.
Thermal Properties
-
Melting Point (Experimental): 117–121 °C [1].[10]
-
Note: Purity significantly impacts this range. Crude samples often melt closer to 110–115 °C. A sharp melting range (<2 °C) is the primary indicator of >98% purity.
-
-
Boiling Point: Not applicable at atmospheric pressure (decomposes). Predicted boiling point is ~360–380 °C, but purification is best achieved via recrystallization, not distillation.
Solubility Profile
Understanding the solubility landscape is vital for reaction solvent selection and purification.
| Solvent | Solubility Rating | Application Context |
| DMSO / DMF | High (>100 mg/mL) | Ideal for stock solutions and nucleophilic addition reactions. |
| Dichloromethane (DCM) | High | Preferred solvent for extraction and column chromatography. |
| Ethyl Acetate | Moderate | Good for TLC spotting and recrystallization (often mixed with Hexane). |
| Methanol / Ethanol | Moderate to Low | Suitable for hot recrystallization; poor solubility at RT aids precipitation. |
| Water | Insoluble | Allows for precipitation-based isolation from aqueous workups. |
Synthesis & Manufacturing Logic
The industrial standard for producing this compound is the Vilsmeier-Haack Formylation . This pathway is preferred over direct oxidation due to its regioselectivity for the C-4 position of the pyrazole ring.
Reaction Mechanism Visualization
The following diagram illustrates the transformation from the parent pyrazole to the aldehyde via the iminium ion intermediate.
Figure 1: Vilsmeier-Haack formylation pathway for C-4 functionalization of the pyrazole core.
Critical Process Parameters
-
Reagent Stoichiometry: Excess POCl₃ (1.2–1.5 eq) is required to drive the formation of the electrophilic chloroiminium species.
-
Temperature Control: The addition of POCl₃ to DMF is exothermic. It must be done at 0–5 °C to prevent thermal runaway. The subsequent formylation requires heating to 80–90 °C.
-
Quenching: The hydrolysis of the intermediate iminium salt is highly exothermic. Slow addition of the reaction mixture into ice-cold sodium acetate solution is crucial to prevent "tarring" and ensure precipitation of a clean solid.
Analytical Characterization
To validate the identity and purity of the powder, the following spectral signatures must be confirmed.
Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
-
Aldehyde (-CHO): Singlet at δ 9.80 – 10.00 ppm . This is the most deshielded signal and diagnostic of the oxidation state.
-
Pyrazole Ring (C3-H, C5-H): Two singlets (or finely split doublets) in the range of δ 8.20 – 9.10 ppm . The C5 proton (adjacent to N) is typically more deshielded.
-
Aromatic Ring (4-Cl-Ph): Two doublets (AA'BB' system) centered around δ 7.50 – 7.90 ppm , integrating to 4 protons.
Infrared Spectroscopy (FT-IR)
-
C=O Stretch: Strong, sharp band at 1680 – 1700 cm⁻¹ (Aldehyde carbonyl).
-
C=N / C=C Stretch: Bands at 1500 – 1600 cm⁻¹ (Heterocyclic/Aromatic skeleton).
-
C-Cl Stretch: Characteristic band at ~1090 cm⁻¹ .
Handling, Stability & Safety (SDS)
GHS Classification:
-
Signal Word: WARNING
-
Hazard Statements:
Storage Protocol:
-
Atmosphere: Store under inert gas (Argon or Nitrogen) if possible. Aldehydes are prone to autoxidation to carboxylic acids upon prolonged exposure to air.
-
Temperature: Refrigerate (2–8 °C) for long-term storage.
-
Container: Amber glass vials to protect from light-induced degradation.
Experimental Protocol: Recrystallization
If the melting point is found to be <115 °C, recrystallization is recommended to remove oligomeric impurities.
-
Dissolution: Dissolve crude powder in a minimum volume of hot Ethanol or Ethyl Acetate (approx. 60–70 °C).
-
Filtration: If insoluble particles remain, filter the hot solution through a heated funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place in an ice bath (0 °C) for 2 hours.
-
Isolation: Filter the resulting crystals via vacuum filtration.
-
Washing: Wash the filter cake with cold Hexane or cold Ethanol.
-
Drying: Dry under high vacuum at 40 °C for 4 hours.
References
-
Kolab Shop. (n.d.). This compound Product Data. Retrieved January 31, 2026, from [Link]
-
PubChem. (2025). This compound (Compound).[1][3][5][7][9][13] National Library of Medicine. Retrieved January 31, 2026, from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2019). Synthesis and Antibacterial Screening of Schiff Bases Derived from Pyrazole-4-carbaldehyde. Retrieved January 31, 2026, from [Link]
-
Lead Sciences. (n.d.). Product Information: this compound.[1][3][5][7][9][13] Retrieved January 31, 2026, from [Link]
Sources
- 1. 40691-33-6,Dichlorobis(tri-o-tolylphosphine)palladium(II)-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 100-66-3 CAS MSDS (Anisole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. ijpsr.com [ijpsr.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. 1H-Pyrazole-4-carboxaldehyde - Safety Data Sheet [chemicalbook.com]
- 7. 63874-99-7(this compound) | Kuujia.com [kuujia.com]
- 8. epubl.ktu.edu [epubl.ktu.edu]
- 9. researchgate.net [researchgate.net]
- 10. 기타수입시약 > this compound | 코랩샵 KOLAB - 연구용 기자재, 실험용 기초 소모품 및 연구 장비 전문 쇼핑몰 [kolabshop.com]
- 11. files.dep.state.pa.us [files.dep.state.pa.us]
- 12. fishersci.com [fishersci.com]
- 13. echemi.com [echemi.com]
Methodological & Application
Synthesis of 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde: An Application Note and Protocol Guide
This document provides a comprehensive guide for the synthesis of 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde, a key intermediate in the development of novel therapeutic agents and functional materials. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. We will delve into the strategic synthesis, detailing the underlying chemical principles, providing step-by-step protocols, and emphasizing safety considerations.
Introduction: The Significance of Pyrazole Scaffolds
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Pyrazole derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2] The title compound, this compound, is a versatile building block, with its aldehyde functionality serving as a synthetic handle for the introduction of diverse molecular fragments, enabling the exploration of new chemical space in drug discovery programs.[3] The presence of the 4-chlorophenyl group can also influence the pharmacokinetic and pharmacodynamic properties of the final molecules.[4]
The synthesis of this important intermediate is typically achieved through a two-step process: the initial construction of the 1-(4-chlorophenyl)-1H-pyrazole core, followed by the introduction of the formyl group at the C4 position via the Vilsmeier-Haack reaction. This guide will provide detailed protocols for both of these critical transformations.
Overall Synthetic Strategy
The synthesis of this compound is outlined below. The first step involves the condensation of 4-chlorophenylhydrazine with a suitable three-carbon electrophile to form the pyrazole ring. The subsequent step is the regioselective formylation of the pyrazole at the electron-rich C4 position using the Vilsmeier-Haack reagent.
Caption: Overall synthetic route to this compound.
Part 1: Synthesis of the Precursor - 1-(4-chlorophenyl)-1H-pyrazole
The formation of the pyrazole ring is a cornerstone of this synthesis. A reliable method involves the acid-catalyzed condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. In this protocol, we will utilize 1,1,3,3-tetramethoxypropane as a stable and easy-to-handle precursor to malondialdehyde.
Protocol 1: Synthesis of 1-(4-chlorophenyl)-1H-pyrazole
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 4-Chlorophenylhydrazine hydrochloride | 179.04 | 10.0 | 1.79 g |
| 1,1,3,3-Tetramethoxypropane | 164.20 | 10.0 | 1.75 mL |
| Ethanol | 46.07 | - | 50 mL |
| Concentrated Hydrochloric Acid | 36.46 | catalytic | ~0.5 mL |
| Sodium Bicarbonate (sat. aq. solution) | 84.01 | - | As needed |
| Ethyl Acetate | 88.11 | - | For extraction |
| Anhydrous Magnesium Sulfate | 120.37 | - | For drying |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorophenylhydrazine hydrochloride (1.79 g, 10.0 mmol) and ethanol (50 mL).
-
Stir the mixture at room temperature until the solid has largely dissolved.
-
Add 1,1,3,3-tetramethoxypropane (1.75 mL, 10.0 mmol) and a catalytic amount of concentrated hydrochloric acid (approximately 10 drops) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:4).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 50 mL of water and neutralize the solution by the careful addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
The crude 1-(4-chlorophenyl)-1H-pyrazole can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Part 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5] The reaction involves the use of a Vilsmeier reagent, which is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃). The pyrazole ring is sufficiently electron-rich to undergo electrophilic substitution, with the formylation occurring preferentially at the C4 position.
Reaction Mechanism: The Vilsmeier-Haack Reaction
Caption: Simplified mechanism of the Vilsmeier-Haack formylation of pyrazole.
Protocol 2: Synthesis of this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 1-(4-chlorophenyl)-1H-pyrazole | 178.61 | 5.0 | 0.89 g |
| N,N-Dimethylformamide (DMF) | 73.09 | 20.0 | 1.5 mL |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 7.5 | 0.7 mL |
| Dichloromethane (DCM) | 84.93 | - | 20 mL |
| Ice-water | - | - | For quenching |
| Sodium Carbonate (sat. aq. solution) | 105.99 | - | As needed |
| Ethyl Acetate | 88.11 | - | For extraction |
| Anhydrous Sodium Sulfate | 142.04 | - | For drying |
Procedure:
-
Preparation of the Vilsmeier Reagent (Perform in a fume hood):
-
To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (1.5 mL, 20.0 mmol).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) (0.7 mL, 7.5 mmol) dropwise to the DMF with vigorous stirring. The addition should be done over 15-20 minutes, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The formation of a white, viscous Vilsmeier reagent should be observed.
-
-
Formylation Reaction:
-
Dissolve 1-(4-chlorophenyl)-1H-pyrazole (0.89 g, 5.0 mmol) in anhydrous dichloromethane (DCM) (20 mL).
-
Add the solution of the pyrazole dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (around 40-45 °C) for 2-4 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture back to 0 °C in an ice bath.
-
Caution: The quenching process is highly exothermic. Carefully and slowly pour the reaction mixture onto crushed ice (approximately 50 g) with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is approximately 8.
-
Stir the mixture for 30 minutes to ensure complete hydrolysis of the intermediate iminium salt.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with water (2 x 30 mL) and then with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield this compound as a solid.[6]
-
Analytical Characterization
Expected Analytical Data (Reference: 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde):
-
Appearance: White to off-white solid.
-
Melting Point: The melting point for a similar compound, 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, is reported to be in the range of 140-142 °C. The melting point of the title compound is expected to be in a similar range.
-
¹H NMR (in CDCl₃):
-
Aldehyde proton (CHO): A singlet around δ 9.9-10.1 ppm.
-
Pyrazole ring protons: Singlets for the C3-H and C5-H protons.
-
Aromatic protons (chlorophenyl group): Doublets in the aromatic region (δ 7.2-7.8 ppm).
-
-
¹³C NMR (in CDCl₃):
-
Aldehyde carbon (CHO): A signal around δ 185-190 ppm.
-
Pyrazole ring carbons and aromatic carbons: Signals in the range of δ 110-150 ppm.
-
-
IR (KBr, cm⁻¹):
-
A strong absorption band for the carbonyl (C=O) stretching of the aldehyde group around 1670-1690 cm⁻¹.
-
C-H stretching of the aromatic ring around 3000-3100 cm⁻¹.
-
C=C and C=N stretching of the aromatic and pyrazole rings in the region of 1400-1600 cm⁻¹.
-
A characteristic C-Cl stretching band.
-
Safety and Handling Precautions
The synthesis of this compound involves the use of hazardous chemicals and requires strict adherence to safety protocols.
-
Phosphorus oxychloride (POCl₃): is highly corrosive, toxic, and reacts violently with water, releasing toxic hydrogen chloride gas. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.
-
Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive and can be thermally unstable. The preparation should be carried out at low temperatures.
-
Quenching: The quenching of the Vilsmeier-Haack reaction with water or ice is a highly exothermic process. The reaction mixture must be cooled in an ice bath, and the quenching agent should be added slowly and cautiously to control the temperature and prevent splashing.
-
Solvents: Dichloromethane and ethyl acetate are volatile and flammable. Handle them in a fume hood away from ignition sources.
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Quenched reaction mixtures should be neutralized before disposal.
Conclusion
This application note provides a detailed and practical guide for the synthesis of this compound. By following the outlined protocols and adhering to the safety precautions, researchers can reliably prepare this valuable intermediate for their research and development endeavors. The versatility of the pyrazole scaffold, combined with the synthetic utility of the aldehyde functionality, makes this compound a key building block in the quest for new and improved chemical entities with significant biological and material applications.
References
- Arkivoc, 2019, v, 0-0. Popov, A. V. et al. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.
- Atmiya University. Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)
- BenchChem. physical and chemical properties of Vilsmeier's reagent.
- ChemicalBook. 1-(4-CHLOROPHENYL)-3-HYDROXY-1H-PYRAZOLE synthesis.
- Chemistry Steps. Vilsmeier-Haack Reaction.
- European Journal of Medicinal Chemistry, 2003, 38(11-12), 959-974.
- Google Patents. CN106008350A - Preparation method of 1-(4-chlorophenyl)-3-pyrazole alcohol.
- Google Patents.
- Google Patents. WO2016113741A1 - Process for preparing 1-(4-chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1h-pyrazole.
- KTU ePubl.
- MDPI.
- MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
- NIH. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
- Organic Syntheses. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
- ResearchGate. 1 this compound (1) and 2-(1H-indol-3-yl)ethan-1-amine (2) rection.
- ResearchGate. Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes.
- ResearchGate. (PDF) Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents.
- ResearchGate. (PDF) 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
- The Royal Society of Chemistry. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Asian Journal of Pharmaceutical and Clinical Research, 2012, 5(3), 123-126.
- Acta Crystallographica Section E, 2011, 67(7), o1783.
Sources
palladium-catalysed cross-coupling reactions of pyrazoles
Application Note: Advanced Protocols for Palladium-Catalyzed Cross-Coupling of Pyrazoles
Introduction: The Pyrazole Challenge
The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Celecoxib (Celebrex) , Sildenafil (Viagra) , and Ruxolitinib (Jakafi) . However, functionalizing this ring via palladium catalysis presents a unique set of "molecular booby traps" that often lead to reaction failure in early discovery and process chemistry.
The Core Challenges:
-
The Coordination Trap: Pyrazoles are potent
-donors. The pyridine-like nitrogen (N2) can bind tightly to the electrophilic Pd(II) center, displacing phosphine ligands and forming unreactive [Pd(pyrazole)2L2] resting states. This shuts down the catalytic cycle. -
Regioselectivity Ambiguity: In N-unsubstituted pyrazoles, tautomerism (
) complicates site-selective functionalization. -
Oxidative Addition Competitors: Electron-rich pyrazoles (e.g., aminopyrazoles) can poison the catalyst, while electron-deficient ones (e.g., nitropyrazoles) make oxidative addition sluggish.
This guide provides three field-validated protocols designed to bypass these failure modes using modern ligand architectures and mechanistic insights.
Mechanistic Strategy & Regioselectivity
To successfully couple pyrazoles, one must first map the electronic landscape of the ring. The diagram below illustrates the divergent reactivity profiles for C-H activation versus cross-coupling.
Figure 1: Regioselectivity map and ligand selection strategy for pyrazole functionalization. High-contrast colors indicate distinct reaction pathways.
Protocol 1: Suzuki-Miyaura Coupling of Unprotected Halopyrazoles
Application: Coupling of 3-, 4-, or 5-halopyrazoles with aryl boronic acids without N-protection. The Solution: Use of Buchwald G3 Precatalysts (specifically XPhos or SPhos). These bulky biaryl phosphines prevent the formation of stable Pd-pyrazole complexes by sterically crowding the metal center, forcing the cycle forward.
Materials:
-
Substrate: 4-Bromo-1H-pyrazole derivative (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.5 equiv)
-
Catalyst: XPhos Pd G3 (CAS: 1445085-55-1) or XPhos Pd G2 (2.0 mol%)
-
Base: K3PO4 (3.0 equiv) - Note: Anhydrous tribasic phosphate is critical.
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
-
Temperature: 80–100 °C
Step-by-Step Procedure:
-
Charge: To a reaction vial equipped with a magnetic stir bar, add the 4-bromopyrazole (1.0 mmol), aryl boronic acid (1.5 mmol), and K3PO4 (636 mg, 3.0 mmol).
-
Catalyst Addition: Add XPhos Pd G3 (17 mg, 0.02 mmol).
-
Expert Tip: If G3 is unavailable, generate active species in situ using Pd(OAc)2 and XPhos (1:2 ratio), but G3 is preferred for reproducibility.
-
-
Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvation: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Heat the mixture to 100 °C for 2–4 hours. Monitor by LC-MS.[1]
-
Checkpoint: The reaction should turn from orange/red to black upon completion (Pd precipitation).
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.
-
Purification: Flash chromatography. Note that N-unsubstituted pyrazoles often streak on silica; add 1% triethylamine to the eluent.
Why this works: The water cosolvent promotes the solubility of the inorganic base, while XPhos facilitates the oxidative addition of the electron-rich pyrazole bromide and prevents catalyst deactivation by the free NH group [1].
Protocol 2: Site-Selective N-Arylation (Buchwald-Hartwig)
Application: Creating N-aryl pyrazoles from "naked" pyrazoles and aryl halides.
The Solution: tBuBrettPhos or AdBrettPhos . These extremely bulky ligands are required to favor reductive elimination of the C-N bond over
Materials:
-
Substrate: Pyrazole (1.2 equiv)
-
Electrophile: Aryl Bromide or Chloride (1.0 equiv)
-
Catalyst: [(Allyl)PdCl]2 (0.5 mol%) + tBuBrettPhos (1.5 mol%)
-
Alternative: tBuBrettPhos Pd G3 (1–2 mol%)
-
-
Base: NaOtBu (Sodium tert-butoxide) (1.2 equiv)
-
Solvent: Toluene or 1,4-Dioxane (Anhydrous)
Step-by-Step Procedure:
-
Glovebox/Schlenk: In a glovebox or under strict Argon flow, combine Aryl Bromide (1.0 mmol), Pyrazole (1.2 mmol), and NaOtBu (115 mg, 1.2 mmol).
-
Catalyst Prep: Add tBuBrettPhos Pd G3 (15 mg, ~2 mol%).
-
Solvent: Add anhydrous Toluene (5 mL).
-
Critical: Water content must be <50 ppm. NaOtBu is moisture sensitive.
-
-
Reaction: Heat to 100 °C for 12 hours.
-
Regioselectivity Note: For asymmetric pyrazoles (e.g., 3-methylpyrazole), this system typically favors arylation at the less sterically hindered nitrogen (N1) due to the bulk of the tBuBrettPhos ligand [2].
-
Workup: Filter through a pad of Celite to remove salts. Concentrate and purify.
Protocol 3: Direct C-H Arylation (C5-Selective)
Application: Functionalizing the C5 position (adjacent to N) without a halide handle. The Solution: Concerted Metalation-Deprotonation (CMD) .[2] Using a pivalate or carbonate base allows the Pd to abstract the acidic C5 proton.
Materials:
-
Substrate: 1-Methylpyrazole (1.0 equiv)
-
Coupling Partner: Aryl Bromide (1.5 equiv)
-
Ligand: PPh3 (10 mol%) or DavePhos (for difficult substrates)
-
Base/Additive: K2CO3 (2.0 equiv) + Pivalic Acid (30 mol%)
-
Solvent: DMA (Dimethylacetamide)
Step-by-Step Procedure:
-
Mix: Combine 1-Methylpyrazole (1.0 mmol), Aryl Bromide (1.5 mmol), K2CO3 (276 mg), and Pd(OAc)2 (11 mg).
-
Additive: Add Pivalic Acid (30 mg).
-
Heat: Stir at 140 °C for 16 hours.
-
Note: High temperature is required for the C-H activation step.
-
-
Workup: Standard aqueous extraction.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| No Reaction (Starting Material Recovers) | Catalyst poisoning by Pyrazole N. | Switch to G3 precatalysts (XPhos, BrettPhos) to ensure immediate generation of active Pd(0). Increase temperature. |
| Dehalogenation (Product is H-substituted) | Switch solvent to anhydrous toluene or dioxane . Avoid alcohols. Use tBuBrettPhos which resists | |
| Regioisomer Mixtures (N1 vs N2) | Steric control insufficient. | Increase ligand bulk (e.g., switch from XPhos to AdBrettPhos ). Lower reaction temperature if possible. |
| Pd Black Precipitation Early | Catalyst decomposition. | Ligand concentration too low. Ensure L:Pd ratio is >1:1 (ideally 1.2:1 or 2:1 for monodentates). |
References
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society. Link
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link
-
Lafrance, M., & Fagnou, K. (2006). Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design. Journal of the American Chemical Society. Link
-
Ye, M., Gao, G.-L., & Yu, J.-Q. (2011). Ligand-promoted C-H activation reactions.[3][5] Journal of the American Chemical Society. Link
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions [ouci.dntb.gov.ua]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
synthesis of anti-inflammatory agents from pyrazole precursors
Application Notes & Protocols
Topic: Synthesis of Anti-Inflammatory Agents from Pyrazole Precursors
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant anti-inflammatory drugs. Its five-membered heterocyclic structure is particularly suited for designing potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme pivotal to the inflammatory cascade. This guide provides a detailed exploration of the synthesis of pyrazole-based anti-inflammatory agents, moving from fundamental mechanistic principles to actionable, step-by-step laboratory protocols. We delve into the causal chemistry behind common synthetic strategies, including the Knorr-type cyclocondensation and chalcone-based routes, offering field-proven insights for researchers in drug discovery and development. The protocols are designed to be self-validating, supported by comprehensive characterization techniques and an analysis of structure-activity relationships (SAR) to guide the rational design of next-generation therapeutics.
Introduction: The Pyrazole Core in Modern Anti-Inflammatory Therapy
Inflammation is a complex biological response mediated by various signaling molecules, among which prostaglandins (PGs) are paramount. The synthesis of PGs from arachidonic acid is catalyzed by cyclooxygenase (COX) enzymes.[1] These enzymes exist in two primary isoforms: COX-1, a constitutive enzyme responsible for physiological functions like protecting the gastrointestinal mucosa, and COX-2, an inducible isoform that is upregulated at sites of inflammation.[1][2]
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2, leading to effective pain and inflammation relief but also significant gastrointestinal and renal side effects due to the inhibition of COX-1's protective functions.[1][3] This challenge spurred the development of selective COX-2 inhibitors, or "coxibs," which aim to provide targeted anti-inflammatory action with an improved safety profile. The pyrazole heterocycle has proven to be an exceptionally effective framework for achieving this selectivity.[2][4] Commercially successful drugs such as Celecoxib, Deracoxib, and Lonazolac all feature a central pyrazole ring, underscoring its importance in modern pharmacology.[4][5][6]
This document serves as a technical guide for the synthesis of such agents, providing both the strategic overview and the procedural detail necessary for successful laboratory execution.
Mechanistic Rationale: Targeting COX-2 with Pyrazole Scaffolds
The therapeutic action of pyrazole-based NSAIDs is rooted in their ability to selectively bind to and inhibit the COX-2 enzyme.[5] The active site of COX-2 is approximately 25% larger than that of COX-1 and contains a distinct side pocket. Pyrazole derivatives, particularly those bearing a benzenesulfonamide moiety like Celecoxib, are designed to exploit this structural difference. The sulfonamide group can insert into this hydrophilic side pocket, forming a stable complex that is not possible with the more constricted active site of COX-1, thereby conferring selectivity.[7]
Below is a diagram illustrating the inflammatory pathway and the specific point of intervention by pyrazole-based selective inhibitors.
Caption: Mechanism of selective COX-2 inhibition by pyrazole agents.
Core Synthetic Strategies: Constructing the Pyrazole Ring
The construction of the 1,3,5-trisubstituted pyrazole core, characteristic of many potent anti-inflammatory agents, can be achieved through several reliable synthetic routes. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern.
Strategy A: Knorr-Type Cyclocondensation of β-Diketones
This is arguably the most fundamental and widely used method for synthesizing pyrazoles, including the commercial synthesis of Celecoxib.[8][9] The reaction involves the condensation of a β-dicarbonyl compound (or its equivalent) with a hydrazine derivative. The regioselectivity of the reaction can sometimes be an issue, yielding isomeric pyrazoles, but can often be controlled by the reaction conditions and the nature of the substituents on the diketone.[3]
Strategy B: Cyclization from Chalcone Precursors
This versatile, two-step approach begins with the Claisen-Schmidt condensation of an aldehyde and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone.[1] This intermediate is then reacted with hydrazine hydrate. The initial reaction forms a pyrazoline (a dihydrogenated pyrazole), which can be subsequently oxidized in situ or in a separate step to yield the aromatic pyrazole ring.[10][11]
Caption: High-level overview of primary synthetic routes to pyrazole cores.
Detailed Experimental Protocol: Synthesis of a Celecoxib Analogue
This section provides a representative, two-step protocol for the synthesis of a 1,5-diaryl-3-(trifluoromethyl)pyrazole, a structural analogue of Celecoxib, via the Knorr cyclocondensation pathway.
Step 1: Synthesis of the β-Diketone Precursor
The key intermediate, 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione, is prepared via a Claisen condensation reaction.
| Materials & Reagents | Supplier | Grade | Quantity |
| 4'-Methylacetophenone | Sigma-Aldrich | ≥98% | 13.4 g (0.1 mol) |
| Ethyl trifluoroacetate | Sigma-Aldrich | ≥99% | 15.6 g (0.11 mol) |
| Sodium methoxide (NaOMe) | Sigma-Aldrich | 95% | 6.5 g (0.12 mol) |
| Methyl tert-butyl ether (MTBE) | Fisher Scientific | Anhydrous | 200 mL |
| Hydrochloric acid (HCl) | VWR | 3 M Aqueous | ~50 mL |
| Hexanes | Fisher Scientific | ACS Grade | As needed |
Procedure:
-
Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried.
-
Reagent Addition: Charge the flask with anhydrous MTBE (200 mL) and sodium methoxide (6.5 g) under a nitrogen atmosphere.
-
Stir the suspension and add 4'-methylacetophenone (13.4 g) dropwise over 10 minutes.
-
Add ethyl trifluoroacetate (15.6 g) dropwise over 30 minutes. Rationale: Slow addition is crucial to control the exotherm of the condensation reaction.
-
Reaction: Heat the mixture to reflux (approx. 55-60 °C) and maintain for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing 200 mL of ice-cold water.
-
Transfer the biphasic mixture to a separatory funnel. Acidify the aqueous layer to pH ~2 by the slow addition of 3 M HCl.
-
Separate the organic layer. Extract the aqueous layer twice with MTBE (2x 50 mL).
-
Combine all organic layers, wash with brine (1x 50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude β-diketone as a yellow oil. The product is often used directly in the next step without further purification.[3]
Safety Precautions: Sodium methoxide is corrosive and moisture-sensitive; handle under an inert atmosphere. MTBE and hexanes are highly flammable. Perform all operations in a well-ventilated fume hood.
Step 2: Cyclocondensation to Form the Pyrazole Ring
The crude β-diketone is cyclized with 4-sulfonamidophenylhydrazine hydrochloride to yield the final product.
| Materials & Reagents | Supplier | Grade | Quantity |
| Crude β-Diketone (from Step 1) | - | - | ~0.1 mol |
| 4-Sulfonamidophenylhydrazine HCl | TCI Chemicals | >98% | 22.4 g (0.1 mol) |
| Ethanol | Decon Labs | Anhydrous | 250 mL |
| Glacial Acetic Acid | Sigma-Aldrich | ACS Grade | 5 mL |
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the crude β-diketone from Step 1 in anhydrous ethanol (250 mL).
-
Reagent Addition: Add 4-sulfonamidophenylhydrazine hydrochloride (22.4 g) to the solution, followed by glacial acetic acid (5 mL). Rationale: The acid acts as a catalyst to facilitate the condensation and subsequent cyclization.[1]
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 8 hours. The product will begin to precipitate from the solution as the reaction proceeds.
-
Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol (2x 30 mL).
-
Purification: Recrystallize the crude solid from hot ethanol/water to yield the final product as a white to off-white crystalline solid. Dry the product in a vacuum oven at 50 °C.
Safety Precautions: Handle hydrazine derivatives with care as they are potentially toxic. Glacial acetic acid is corrosive.
Product Characterization and Quality Control
Confirmation of the synthesized product's identity and purity is essential. Standard analytical techniques are employed for this purpose.[12][13]
| Analytical Technique | Expected Results for Celecoxib Analogue |
| Melting Point | Sharp melting point, e.g., 160-164 °C (literature dependent) |
| FT-IR (KBr, cm⁻¹) | ~3350, 3250 (N-H, SO₂NH₂); ~1600 (C=N); ~1340, 1160 (SO₂)[1] |
| ¹H NMR (DMSO-d₆, δ ppm) | ~7.8-7.9 (d, 2H, Ar-H ortho to SO₂); ~7.5 (s, 1H, pyrazole-H); ~7.2-7.4 (m, 6H, Ar-H); ~6.9 (s, 2H, SO₂NH₂); ~2.3 (s, 3H, Ar-CH₃)[14] |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~150-155 (C=N); ~140-145 (Ar-C); ~125-130 (Ar-CH); ~105 (pyrazole C4); ~21 (Ar-CH₃)[15] |
| HRMS (ESI+) | Calculated m/z for C₁₇H₁₄F₃N₃O₂S [M+H]⁺, found value ± 5 ppm |
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazole-based anti-inflammatory agents is highly dependent on their substitution patterns. Decades of research have established key SAR principles that guide the design of potent and selective inhibitors.[2][5]
-
N1-Phenyl Ring: A para-sulfonamide (-SO₂NH₂) or methylsulfone (-SO₂Me) group is critical for COX-2 selectivity and potent inhibition.[5]
-
C5-Phenyl Ring: A para-methyl or similar small alkyl group on the C5-phenyl ring often enhances potency.
-
C3-Substitution: Electron-withdrawing groups, such as a trifluoromethyl (-CF₃) or a difluoromethyl (-CHF₂) group, at the C3 position generally lead to higher COX-2 inhibitory activity.
Caption: Key structure-activity relationships for pyrazole-based COX-2 inhibitors.
Conclusion
The synthesis of pyrazole-based anti-inflammatory agents is a cornerstone of modern medicinal chemistry. By leveraging well-established synthetic methodologies like the Knorr cyclocondensation and understanding the nuanced structure-activity relationships that govern COX-2 selectivity, researchers can efficiently generate and optimize novel drug candidates. The protocols and principles outlined in this guide provide a robust framework for the development of safer and more effective anti-inflammatory therapeutics, empowering scientists to build upon this privileged scaffold to address ongoing clinical needs.
References
-
Gierse, J. K., et al. (2020). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 25(1), 135. Available at: [Link]
-
El-Sayed, M. A. A., et al. (2025). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Molecular Diversity, 29(2), 1789-1820. Available at: [Link]
-
Khan, I., et al. (2026). Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 25. Available at: [Link]
-
Osman, E. O., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. RSC Medicinal Chemistry, 14(6), 1147-1165. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2020). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 25(23), 5729. Available at: [Link]
-
Semantic Scholar. (n.d.). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Available at: [Link]
-
Kumar, V., et al. (2013). Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. Recent Patents on Inflammation & Allergy Drug Discovery, 7(2), 124-134. Available at: [Link]
-
Abdellatif, K. R. A., et al. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. Bioorganic Chemistry, 87, 30-38. Available at: [Link]
-
Kumar, V., et al. (2013). Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. Recent Patents on Inflammation & Allergy Drug Discovery, 7(2), 124-134. Available at: [Link]
-
Ghorab, M. M., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 213-225. Available at: [Link]
-
Naim, M. J., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]
-
Naim, M. J., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]
-
ResearchGate. (n.d.). Design and synthesis of some pyrazole derivatives of expected anti-inflammatory and analgesic activities. Available at: [Link]
-
Ammendola, M., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1667. Available at: [Link]
-
Scribd. (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Available at: [Link]
-
ResearchGate. (2022). Structural Insights into Pyrazoles as Agents against Anti-inflammatory and Related Disorders. Available at: [Link]
-
Rani, I., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Recent Patents on Anti-Infective Drug Discovery, 23(1), 39-51. Available at: [Link]
-
Kaur, P., et al. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. International Journal of Health Sciences, 6(S2), 8281–8289. Available at: [Link]
-
Hassan, G. S., et al. (2022). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. RSC Advances, 12(10), 6125-6142. Available at: [Link]
-
ResearchGate. (n.d.). Selective COX-2 inhibitor pyrazole derivatives derived from Celecoxib. Available at: [Link]
-
Chole, P. S., et al. (2019). Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. Bioorganic Chemistry, 86, 335-347. Available at: [Link]
-
OUCI. (n.d.). Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents. Available at: [Link]
-
El-Shehry, M. F., et al. (2015). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Taibah University for Science, 9(3), 351-359. Available at: [Link]
-
ResearchGate. (n.d.). Chemical Structures of reported pyrazole containing NSAIDs. Available at: [Link]
-
Çelik, H., et al. (2021). Synthesis and structural characterization of novel pyrazoline derivatives. Journal of the Turkish Chemical Society Section A: Chemistry, 8(3), 855-866. Available at: [Link]
-
Pratap, R., et al. (2009). An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor. Organic Process Research & Development, 13(4), 642-645. Available at: [Link]
-
Năstasă, C., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5183. Available at: [Link]
-
Kumar, A., et al. (2012). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 351-356. Available at: [Link]
-
Singh, A., et al. (2025). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Indian Journal of Chemistry, 64(9). Available at: [Link]
Sources
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- 3. Developments in Synthesis of the Anti-inflammatory Drug, Celecoxi...: Ingenta Connect [ingentaconnect.com]
- 4. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]
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- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. dergipark.org.tr [dergipark.org.tr]
Application Note: Comprehensive Purity Assessment of Pyrazole-4-Carbaldehyde
Topic: Analytical Methods for Pyrazole-4-Carbaldehyde Purity Assessment Content Type: Application Note & Protocol
Abstract
Pyrazole-4-carbaldehyde (CAS: 35344-95-7) is a critical pharmacophore in the synthesis of kinase inhibitors and anti-inflammatory agents. Its purity is paramount, yet often compromised by Vilsmeier-Haack reaction byproducts, spontaneous oxidation, and tautomeric equilibrium. This guide provides a validated, dual-method protocol combining Reverse-Phase HPLC (RP-HPLC) for impurity profiling and Quantitative NMR (qNMR) for absolute mass balance determination. This orthogonal approach ensures detection of both UV-active organic impurities and "invisible" inorganic salts or solvents.
Chemical Context & Impurity Landscape
The Analyte
-
Compound: 1H-Pyrazole-4-carbaldehyde[1][2][3][4][5][6][7][8]
-
Properties: Amphoteric heterocycle (pKa ~2.5 for conjugate acid, ~14 for N-H deprotonation).
-
Reactivity: The C4-aldehyde group is electron-withdrawing, increasing the acidity of the N-H proton. It is susceptible to aerobic oxidation to pyrazole-4-carboxylic acid.
Impurity Origins (Vilsmeier-Haack Route)
The standard synthesis involves the formylation of pyrazoles (or hydrazones) using POCl₃ and DMF.
-
Impurity A (Starting Material): Unreacted pyrazole or hydrazine derivatives.
-
Impurity B (Oxidation): Pyrazole-4-carboxylic acid (formed upon storage).
-
Impurity C (Inorganic): Phosphorous salts from incomplete quenching of the Vilsmeier reagent.
-
Impurity D (Solvent): Residual DMF (high boiling point, difficult to remove).
Visualization: Impurity Genesis & Flow
Figure 1: Mechanistic origin of common impurities in pyrazole-4-carbaldehyde synthesis.
Method 1: RP-HPLC Protocol (Purity & Impurity Profiling)
Objective: To separate and quantify related organic impurities based on relative retention time (RRT) and peak area.
Chromatographic Conditions
-
System: HPLC with PDA (Photodiode Array) Detector.
-
Column: C18 Polar-Embedded (e.g., Waters SymmetryShield RP18 or Agilent Zorbax SB-Aq), 4.6 x 150 mm, 3.5 µm.
-
Rationale: Standard C18 columns may cause peak tailing for basic pyrazoles. Polar-embedded phases shield silanols and improve retention of polar aldehydes.
-
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[9][10]
-
Rationale: Low pH (~2.0) ensures the pyrazole nitrogen is fully protonated, preventing peak splitting due to tautomerism and minimizing silanol interactions.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Column Temp: 30°C.
-
Detection: 254 nm (primary), 210-400 nm (scan).
Gradient Program
A steep gradient is required to elute polar acids (early) and non-polar starting materials (late).
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold (Polar retention) |
| 15.0 | 40 | 60 | Linear Gradient |
| 18.0 | 5 | 95 | Wash |
| 22.0 | 5 | 95 | Hold Wash |
| 22.1 | 95 | 5 | Re-equilibration |
| 30.0 | 95 | 5 | End |
Sample Preparation
-
Diluent: Water:Acetonitrile (90:10 v/v).[12]
-
Stock Solution: Dissolve 10 mg sample in 1 mL Acetonitrile, dilute to 10 mL with Diluent (1 mg/mL).
-
Filtration: 0.22 µm PTFE filter (Nylon filters may bind aldehydes).
-
Stability Warning: Analyze within 4 hours or store at 4°C in amber vials to prevent oxidation to carboxylic acid.
System Suitability Criteria
-
Tailing Factor (T): NMT 1.5 (Critical for basic heterocycles).
-
Resolution (Rs): > 2.0 between aldehyde and nearest impurity.
-
Precision: RSD < 1.0% for 5 replicate injections of standard.
Method 2: qNMR Protocol (Absolute Purity)
Objective: To determine the absolute mass purity (wt%), accounting for water, solvents, and inorganic salts that HPLC-UV misses.
Experimental Parameters
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: DMSO-d₆ (99.9% D).
-
Rationale: Excellent solubility for pyrazoles; shifts the aldehyde proton (~9.8 ppm) away from aromatics.
-
-
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).
-
Rationale: High purity, non-volatile, distinct singlet at ~6.3 ppm (vinyl protons) which does not overlap with pyrazole (~8.0 ppm) or aldehyde (~9.8 ppm).
-
-
Relaxation Delay (D1): 30 seconds (Must be > 5 × T1).
-
Pulse Angle: 90°.
Procedure
-
Weighing: Accurately weigh ~10 mg of Pyrazole-4-carbaldehyde (
) and ~5 mg of Maleic Acid ( ) directly into the same NMR tube or a mixing vial. Use a microbalance (d=0.001 mg). -
Dissolution: Add 0.6 mL DMSO-d₆. Vortex until fully dissolved.
-
Acquisition: Acquire 1H spectrum with at least 16 scans. Phase and baseline correct manually.
Calculation
- : Integral of Aldehyde proton (1H, ~9.8 ppm).
- : Integral of Maleic Acid vinyl protons (2H, ~6.3 ppm).
- : Number of protons for analyte signal (1).
- : Number of protons for IS signal (2).
- : Molecular weight of Pyrazole-4-carbaldehyde (96.09 g/mol ).[1]
- : Molecular weight of Maleic Acid (116.07 g/mol ).
- : Purity of Internal Standard (e.g., 99.9%).
Analytical Decision Tree & Workflow
This logic flow ensures that resources are not wasted on detailed characterization if the batch fails basic identity or purity checks.
Figure 2: Analytical workflow for batch release.
Troubleshooting & Expert Insights
Peak Splitting (HPLC)
-
Observation: The main pyrazole peak appears as a doublet or broad hump.
-
Cause: Slow tautomeric exchange between 1H- and 2H- isomers or insufficient buffering.
-
Solution: Ensure the mobile phase pH is well below the pKa (use 0.1% TFA, pH ~2). Do not use neutral water/methanol without buffer.
"Ghost" Impurities (Oxidation)
-
Observation: Purity decreases over time in the autosampler.
-
Cause: Aldehydes oxidize to carboxylic acids in solution.
-
Solution:
-
Limit autosampler temperature to 4°C.
-
Use fresh samples.
-
Check for a peak at RRT ~0.4-0.6 (more polar carboxylic acid).
-
Discrepancy between HPLC and qNMR
-
Observation: HPLC shows 99% purity, but qNMR shows 90%.
-
Cause: The sample contains inorganic salts (invisible in UV) or residual solvents (e.g., DMF, water).
-
Action: Perform Residue on Ignition (ROI) test or Karl Fischer titration to confirm.
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
-
Schoenberger, T. (2012). Determination of purity by qNMR.[13][14][15][16] Analytical and Bioanalytical Chemistry, 403, 247–254. Link
-
Bhat, S., et al. (2023).[17] RP-HPLC Method Development and Validation for Qualitative Estimation of Pyrazole Derivatives. International Journal of Pharmaceutical Investigation, 13(2), 313-320.[12] Link
-
Santa Cruz Biotechnology. (2024). 1H-Pyrazole-4-carbaldehyde Product Data Sheet.[3]Link
-
PubChem. (2025). Compound Summary for CID 5130673: 1H-Pyrazole-4-carbaldehyde.[3][4][5][6][7] National Library of Medicine. Link
Sources
- 1. 1H-Pyrazole-4-carbaldehyde | CAS 35344-95-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. 1H-pyrazole-4-carbaldehyde | C4H4N2O | CID 5130673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. ijcpa.in [ijcpa.in]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 15. pubsapp.acs.org [pubsapp.acs.org]
- 16. emerypharma.com [emerypharma.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde
Welcome to the technical support guide for the purification of 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde. This resource is designed for researchers and drug development professionals to navigate the nuances of recrystallization for this specific compound. The following sections provide in-depth, experience-driven advice to troubleshoot common issues and ensure the highest purity for your downstream applications.
The Core Principle: Why Recrystallization?
Recrystallization is a powerful purification technique for solid compounds based on differential solubility. The fundamental principle is that most solids are more soluble in a hot solvent than in a cold one.[1][2] For this compound, the goal is to select a solvent that perfectly dissolves the compound at or near its boiling point but allows it to crystallize out in high purity as the solution cools, leaving impurities behind in the solvent (mother liquor).
The success of this technique hinges on the selection of an appropriate solvent system. An ideal solvent should:
-
Dissolve the target compound completely when hot.
-
Dissolve the compound sparingly or not at all when cold.
-
Either not dissolve impurities at all (allowing for hot filtration) or keep them dissolved at all temperatures.
-
Be chemically inert, not reacting with the compound.[2]
-
Be volatile enough for easy removal from the purified crystals.
For pyrazole-based compounds like the target molecule, alcohols such as ethanol are often a good starting point.[3][4][5]
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the recrystallization of this compound in a question-and-answer format.
Q1: My compound won't dissolve in the hot solvent, even after adding a large volume. What's wrong?
A1: Causality & Solution
-
Underlying Cause: This typically points to one of two issues: either you have chosen an inappropriate solvent in which your compound has very low solubility even at high temperatures, or the amount of solvent is still insufficient for the quantity of crude material.
-
Troubleshooting Steps:
-
Verify Solvent Choice: Confirm that the solvent is appropriate. For this compound, ethanol is a documented solvent.[3][5] If you are using a non-polar solvent like hexanes, it is unlikely to work given the polar nature of the aldehyde and pyrazole moieties.
-
Incremental Solvent Addition: Ensure you are adding the solvent in small portions to the heated crude material. Bring the mixture to a rolling boil between additions. This prevents using an excessive amount of solvent, which would hinder recovery later.
-
Consider a Solvent Mixture: If a single solvent fails, a mixed-solvent system (e.g., ethanol-water, ethyl acetate-hexane) may be necessary.[2][6] Dissolve the compound in a minimum amount of the "good" hot solvent (in which it is very soluble), and then slowly add the "bad" solvent (in which it is poorly soluble) until the solution becomes faintly cloudy (turbid). Reheat to clarify and then allow to cool slowly.
-
Q2: The compound "oiled out" upon cooling instead of forming crystals. How do I fix this?
A2: Causality & Solution
-
Underlying Cause: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your compound. Instead of crystallizing, the compound separates as a liquid phase. This is common if the crude material is highly impure, as impurities can depress the melting point.
-
Troubleshooting Steps:
-
Reheat and Dilute: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent (10-20% more volume) to lower the saturation point.
-
Slow Cooling is Critical: Allow the solution to cool much more slowly. A sudden temperature drop (like placing it directly in an ice bath) is a primary cause of oiling out.[7] Let it first cool to room temperature undisturbed, which can take several hours.
-
Induce Crystallization at a Higher Temperature: As the solution cools but before it reaches the oiling-out temperature, try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. This creates microscopic imperfections that can serve as nucleation sites.
-
Change Solvents: If the problem persists, the boiling point of your solvent may be too high. Switch to a solvent with a lower boiling point.
-
Q3: The solution has cooled, but no crystals have formed. What should I do?
A3: Causality & Solution
-
Underlying Cause: This is a classic sign that too much solvent was used, and the solution is not supersaturated at the lower temperature.[7]
-
Troubleshooting Steps:
-
Induce Nucleation:
-
Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent (15-25%). This will increase the concentration of your compound. Allow the solution to cool again slowly.
-
Drastic Cooling: Once the solution has reached room temperature, place it in an ice-water bath to further decrease the solubility and promote crystallization. Be patient, as this can still take time.
-
Q4: I see crystals, but they appeared instantly and look like fine powder or sand. Is this okay?
A4: Causality & Solution
-
Underlying Cause: The rapid formation of very fine crystals, often called precipitation, usually happens when the solution is cooled too quickly.[7] While the product might be purer than the crude material, the rapid formation can trap impurities within the crystal lattice, reducing overall purity.
-
Troubleshooting Steps:
-
Re-dissolve and Cool Slowly: The best course of action is to reheat the solution until the solid redissolves completely. If necessary, add a minimal amount of extra hot solvent to ensure everything goes back into solution.
-
Insulate for Slow Cooling: Allow the flask to cool on a surface that does not act as a heat sink, like a cork ring or a folded towel. You can further insulate the flask by wrapping it in glass wool or placing it in a warm water bath that is allowed to cool to room temperature. The slower the cooling, the larger and purer the crystals will be.[7]
-
Q5: My compound crystallized in the funnel during hot filtration. How can I prevent this?
A5: Causality & Solution
-
Underlying Cause: The temperature of the filtration apparatus (funnel and filter paper) is significantly lower than the hot solution, causing premature crystallization and clogging.[8]
-
Troubleshooting Steps:
-
Use a Stemless Funnel: A stemless or short-stemmed funnel is highly recommended to prevent the product from crystallizing in and clogging a long, narrow stem.[8]
-
Pre-heat the Apparatus: Place your filtration funnel and a small amount of your chosen solvent in a beaker on the hot plate next to your sample solution. The hot solvent vapors will heat the funnel. Before filtering, pour the hot solvent through the funnel into the receiving flask to heat it. Discard this solvent and then quickly filter your sample solution.
-
Keep the Solution Hot: Ensure your solution is at a rolling boil just before you begin to pour it. Filter in small batches to minimize cooling time in the funnel.[8]
-
Data Summary & Solvent Selection
Selecting the right solvent is the most critical step. While ethanol is a known good choice, the following table provides guidance for solvent screening if needed.
| Property | Data | Reference/Comment |
| Chemical Name | This compound | |
| Molecular Formula | C₁₆H₁₁ClN₂O | [5] |
| Appearance | White to pale yellow solid/precipitate | [3] |
| Melting Point (Purified) | 413–415 K (140-142 °C) | [3][5] A sharp melting point in this range indicates high purity. |
| Primary Solvent | Ethanol (EtOH) | Documented solvent for this class of compounds, offering good solubility when hot and poor solubility when cold.[3][4] |
| Solvent Mixtures | Ethanol/Water, Ethyl Acetate/Hexane | Useful if oiling out or poor crystal formation occurs with a single solvent.[6] |
| Poor Solvents | Water, Hexane | Useful as anti-solvents in a mixed-solvent system. |
Detailed Experimental Protocol: Recrystallization from Ethanol
This protocol outlines the standard procedure for purifying this compound using ethanol.
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a boiling chip. In a separate flask, heat ethanol to its boiling point (~78 °C). Add the hot ethanol to the crude solid portion-wise, swirling and heating the sample flask after each addition, until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are visible, perform a hot filtration as described in Q5. Use a pre-heated, stemless funnel and fluted filter paper for speed.
-
Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Large, well-formed crystals should appear.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining mother liquor.
-
Drying: Dry the crystals under vacuum. Determine the final mass to calculate the percent recovery and measure the melting point to assess purity.
Visualization of Key Workflows
Workflow of the Recrystallization Process
This diagram illustrates the logical flow of the experimental procedure.
Caption: Standard workflow for purification by recrystallization.
Decision Tree for Troubleshooting Crystal Formation
This diagram provides a logical path for addressing common crystallization failures.
Caption: A decision-making guide for inducing crystallization.
References
-
Thermo Fisher Scientific. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]
-
Faculty of Pharmacy, Tanta University. Recrystallization. [Link]
-
Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. [Link]
-
California State University, Los Angeles. Recrystallization, filtration and melting point. [Link]
-
Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. [Link]
-
University of California, Davis. Recrystallization. [Link]
-
Fun, H.-K., Arshad, S., Malladi, S., Selvam, R., & Isloor, A. M. (2011). 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1763. [Link]
-
Atmiya University. Chapter 5: Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]
-
Reddy, P. V. G., et al. (2008). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 13(12), 3079-3089. [Link]
-
ResearchGate. (2011). 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 3. 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 5. researchgate.net [researchgate.net]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
Navigating the Formylation of Pyrazoles: A Technical Support Guide to Overcoming Side Reactions
Welcome to our dedicated technical support center for the formylation of pyrazoles. This guide is meticulously crafted for researchers, medicinal chemists, and process development professionals who encounter the intricacies of introducing a formyl group onto the pyrazole nucleus. The formylation of pyrazoles is a cornerstone transformation in the synthesis of a myriad of biologically active compounds and functional materials. However, the path to the desired pyrazole-4-carbaldehyde is often fraught with challenges, including the formation of unexpected side products that can complicate purification and diminish yields.
This resource is designed to be a practical, in-the-field guide. We will move beyond theoretical discussions to provide you with actionable troubleshooting strategies, detailed experimental protocols, and a deep dive into the causality behind the common side reactions associated with the Vilsmeier-Haack, Duff, and Rieche formylation methods. Our goal is to empower you with the expertise to anticipate, diagnose, and resolve these issues, ensuring the integrity and efficiency of your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses the most pressing issues encountered during the formylation of pyrazoles in a direct question-and-answer format. Each answer is designed to provide not just a solution, but a foundational understanding of the underlying chemical principles.
Vilsmeier-Haack Formylation: The Workhorse and Its Quirks
The Vilsmeier-Haack reaction is arguably the most common method for pyrazole formylation due to its high reactivity and straightforward application. However, its potent electrophilicity can be a double-edged sword.
Q1: My TLC shows multiple spots after a Vilsmeier-Haack reaction on my substituted pyrazole. What are the likely side products and how can I promote the formation of the desired mono-formylated product?
A1: The observation of multiple products in a Vilsmeier-Haack formylation of a pyrazole typically points to a few common culprits: di-formylation, formylation at an undesired position (regioisomer formation), or reactions involving sensitive functional groups on your substrate. The C4 position of the pyrazole ring is the most electron-rich and, therefore, the most susceptible to electrophilic attack by the Vilsmeier reagent (a chloroiminium salt).[1][2]
Common Side Products:
-
Di-formylated Pyrazole: If the C3 and C5 positions of your pyrazole are unsubstituted, and you are using a large excess of the Vilsmeier reagent, you may observe the formation of a di-formylated product.
-
Regioisomers: While C4 formylation is strongly preferred for many pyrazoles, the electronic and steric nature of your substituents can influence the regioselectivity. For instance, in some pyrazolo[3,4-b]pyridine systems, formylation can occur on the pyridine ring.[3]
-
N-Formylation: In N-unsubstituted pyrazoles, formylation can occur at the nitrogen atom, leading to N-formylpyrazole derivatives. This is more likely under certain conditions and with specific Vilsmeier reagents.[4]
-
Reaction with Substituents: Functional groups on the pyrazole ring or its substituents can react with the Vilsmeier reagent. For example, hydroxyl groups can be converted to chlorides.[5]
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Stoichiometry | Carefully control the stoichiometry of the Vilsmeier reagent. Start with 1.1-1.5 equivalents and incrementally increase if the reaction is sluggish. | Using a large excess of the Vilsmeier reagent is a primary cause of di-formylation.[1] |
| Temperature | Maintain strict temperature control. Prepare the Vilsmeier reagent at 0-5 °C and run the formylation reaction at a controlled temperature, starting low and gradually increasing if necessary. | The Vilsmeier-Haack reaction is exothermic. Overheating can lead to decomposition and the formation of tarry residues.[1] |
| Reagent Purity | Use anhydrous N,N-dimethylformamide (DMF) and freshly distilled phosphorus oxychloride (POCl₃). | The Vilsmeier reagent is highly sensitive to moisture, which can lead to its decomposition and reduced yields.[6] |
| Reaction Monitoring | Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent over-reaction. | Prolonged reaction times can increase the likelihood of side product formation. |
dot
Caption: Troubleshooting workflow for multiple products in Vilsmeier-Haack formylation.
Q2: I am working with an N-unsubstituted pyrazole, and the Vilsmeier-Haack formylation is failing or giving very low yields. What is the issue?
A2: N-unsubstituted pyrazoles can be problematic substrates for the Vilsmeier-Haack reaction. The acidic proton on the nitrogen can be abstracted by the Vilsmeier reagent or other basic species in the reaction mixture. This can lead to the formation of a pyrazolate anion, which is less reactive towards electrophilic attack. In some cases, N-unsubstituted pyrazoles have been reported to fail to undergo formylation at the C4 position under standard Vilsmeier-Haack conditions.[7]
Troubleshooting Strategies:
-
N-Protection: The most reliable solution is to protect the pyrazole nitrogen before formylation. A simple and effective protecting group is the benzyl or a p-methoxybenzyl (PMB) group, which can be introduced via standard alkylation procedures and subsequently removed after formylation.
-
Alternative Formylation Methods: Consider using the Duff reaction, which can be more amenable to N-unsubstituted pyrazoles under certain conditions.
The Duff Reaction: A Milder Alternative with Its Own Set of Rules
The Duff reaction, which utilizes hexamethylenetetramine (HMTA) in an acidic medium (often acetic acid or trifluoroacetic acid), offers a milder alternative to the Vilsmeier-Haack reaction and can be particularly useful for sensitive substrates.
Q3: I am attempting a Duff reaction on my pyrazole, but I am observing a complex mixture of products and significant amounts of a tar-like substance. What is going wrong?
A3: While milder, the Duff reaction is not without its potential for side reactions. The formation of complex mixtures and resinous materials often stems from the reaction conditions and the reactivity of the pyrazole substrate.
Potential Issues and Solutions:
| Issue | Cause | Troubleshooting Steps |
| Resin/Polymer Formation | The reaction of formaldehyde (generated from HMTA) with the pyrazole can lead to polymerization, especially at higher temperatures. | Optimize Temperature: Keep the reaction temperature as low as effectively possible. Control Stoichiometry: Use a minimal excess of HMTA. |
| Low Yield | The Duff reaction is known for often providing modest yields.[8] | Choice of Acid: Trifluoroacetic acid (TFA) can sometimes give better results than acetic acid. Reaction Time: Optimize the reaction time; prolonged heating can lead to decomposition. |
| Regioselectivity Issues | While often regioselective for the C4 position, substitution patterns on the pyrazole can lead to mixtures of isomers. | Substrate Modification: If possible, modify the pyrazole substrate to sterically block undesired positions. |
dot
Caption: Simplified mechanism of the Duff reaction for pyrazole formylation.
Rieche Formylation: For Electron-Rich Systems
The Rieche formylation employs dichloromethyl methyl ether and a Lewis acid (e.g., TiCl₄) and is particularly effective for electron-rich aromatic compounds.[9] Its application to pyrazoles is less common than the Vilsmeier-Haack or Duff reactions but can be a useful tool.
Q4: I am considering using the Rieche formylation for my pyrazole derivative. What are the potential side reactions I should be aware of?
A4: The Rieche formylation is a powerful method, but its strong Lewis acidic conditions can lead to side reactions, especially with substrates bearing sensitive functional groups.
Potential Side Reactions:
-
Decomposition: The strong Lewis acid can cause decomposition of acid-sensitive pyrazole derivatives.
-
Rearrangement: Carbocationic intermediates formed during the reaction could potentially undergo rearrangement, although this is less common with the stable pyrazole ring.
-
Reaction with Functional Groups: Lewis acid-sensitive groups on the pyrazole or its substituents may react. For example, ethers may be cleaved.
Recommendations:
-
Substrate Compatibility: This method is best suited for pyrazoles that are stable to strong Lewis acids.
-
Careful Control of Conditions: The reaction should be carried out at low temperatures with slow addition of the Lewis acid to control the exotherm.
-
Anhydrous Conditions: Strict anhydrous conditions are crucial to prevent the decomposition of the reagents.
Experimental Protocols
To provide a practical framework, here are starting-point protocols for the Vilsmeier-Haack and Duff formylation of a generic N-substituted pyrazole. Note: These are general procedures and may require optimization for your specific substrate.
Protocol 1: Vilsmeier-Haack Formylation of 1-Phenyl-1H-pyrazole
This protocol is adapted from established procedures for the formylation of N-arylpyrazoles.[6]
Materials:
-
1-Phenyl-1H-pyrazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnel, and condenser.
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (5 equivalents). Cool the flask to 0-5 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C. Stir the mixture at this temperature for 30 minutes. The formation of a solid or viscous liquid indicates the formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 1-phenyl-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the prepared Vilsmeier reagent at 0-5 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction and Purification: Extract the aqueous mixture with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Duff Formylation of 1-Phenyl-1H-pyrazole
This protocol is based on procedures for the formylation of aromatic and heterocyclic compounds using the Duff reaction.[8]
Materials:
-
1-Phenyl-1H-pyrazole
-
Hexamethylenetetramine (HMTA)
-
Trifluoroacetic acid (TFA)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-phenyl-1H-pyrazole (1.0 equivalent) and HMTA (1.5 equivalents) in TFA (10 volumes).
-
Reaction: Heat the mixture to reflux (around 70-80 °C) and stir for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Concluding Remarks for the Practicing Scientist
The successful formylation of a pyrazole is a balance of choosing the right tool for the job and meticulously controlling the reaction environment. The Vilsmeier-Haack reaction remains the most potent and widely used method, but its power must be respected through careful control of stoichiometry and temperature to avoid unwanted side products. For more delicate substrates, the Duff reaction offers a milder alternative, though often at the cost of yield. The Rieche formylation, while less common for pyrazoles, is a valuable option for robust, electron-rich systems.
This guide provides a starting point for troubleshooting the common pitfalls in pyrazole formylation. Remember that every substrate is unique, and a logical, stepwise approach to optimization, guided by a solid understanding of the reaction mechanisms and potential side reactions, will ultimately lead to the successful synthesis of your target pyrazole-4-carbaldehyde.
References
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 4(2), 128-135. Available at: [Link]
-
Wang, H., et al. (2011). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 16(12), 10457-10466. Available at: [Link]
-
Wikipedia. (2023). Rieche formylation. Available at: [Link]
-
Skaist, T., & Kašpar, M. (2013). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Collection of Czechoslovak Chemical Communications, 78(1), 101-110. Available at: [Link]
-
Patel, H. V., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation, 2(5), 1-5. Available at: [Link]
-
Al-Adiwish, W. M., et al. (2021). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Arkivoc, 2021(9), 42-74. Available at: [Link]
-
SynArchive. (n.d.). Rieche Formylation. Available at: [Link]
-
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. Available at: [Link]
-
Kumari, R., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26654-26685. Available at: [Link]
-
Raghavendra, M., et al. (2015). Microwave-assisted Vilsmeier-Haack synthesis of Pyrazole-4-carbaldehydes. Journal of Chemical Sciences, 127(10), 1779-1784. Available at: [Link]
-
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. Available at: [Link]
-
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. Available at: [Link]
-
Khan, S. A., & Yusuf, M. (2011). Vilsmeier-Haack Synthesis of New Steroidal Pyrazoles. Bibliomed, 3(2), 241-245. Available at: [Link]
-
Raghavendra, M., et al. (2015). Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes. Journal of Chemical Sciences, 127(10), 1779-1784. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
-
Finar, I. L., & Lord, G. H. (1957). Vilsmeier-Haack formylation of 1H-pyrazoles. Journal of the Chemical Society (Resumed), 3314-3315. Available at: [Link]
-
Patil, S. D., & Patil, D. B. (2012). Review Article on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1145-1155. Available at: [Link]
-
de Oliveira, C. H. A., et al. (2013). Chemoselective and Regiospecific Formylation of 1-Phenyl-1H-pyrazoles Through the Duff Reaction. Synthetic Communications, 43(12), 1633-1639. Available at: [Link]
-
Santarsiere, A., et al. (2023). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. ChemistrySelect, 8(11), e202204561. Available at: [Link]
-
Rios-Lombardía, N., et al. (2020). A theoretical study of the Duff reaction: insights into its selectivity. Organic & Biomolecular Chemistry, 18(3), 446-453. Available at: [Link]
-
Rios-Lombardía, N., et al. (2020). A theoretical study of the Duff reaction: insights into its selectivity. Organic & Biomolecular Chemistry, 18(3), 446-453. Available at: [Link]
-
Ghaffari, F., et al. (2025). Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Organic & Biomolecular Chemistry, 23(1), 1-11. Available at: [Link]
-
Pu, W., et al. (2018). Synthesis of salicylaldehydes from phenols via copper-mediated duff reaction. The Journal of Organic Chemistry, 83(21), 13554-13560. Available at: [Link]
-
Deng, X., & Mani, N. S. (2006). Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles from Nitroolefins and Hydrazones. Organic Syntheses, 83, 51. Available at: [Link]
-
Lindoy, L. F. (1998). Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. Synthesis, 1998(07), 1029-1032. Available at: [Link]
-
Professor Dave Explains. (2021, August 17). Vilsmeier Reaction [Video]. YouTube. Available at: [Link]
-
García, O., Nicolás, E., & Albericio, F. (2003). o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Tetrahedron Letters, 44(27), 4961-4963. Available at: [Link]
-
Rios-Lombardía, N., et al. (2020). A Theoretical Study of the Duff Reaction: Insights into its Selectivity. Organic & Biomolecular Chemistry, 18(3), 446-453. Available at: [Link]
-
Gadamsetty, S., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(15), 10329-10341. Available at: [Link]
-
Šačkus, A., et al. (2020). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2020(4), M1165. Available at: [Link]
-
Luo, Y., et al. (2008). Formylation of N-arylpyrazole containing active amino group using Vilsmeier-Haack reaction. Chinese Chemical Letters, 19(4), 383-386. Available at: [Link]
-
Funicello, M., et al. (2015). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. The Journal of Organic Chemistry, 80(14), 7328-7334. Available at: [Link]
-
Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Available at: [Link]
-
Gadamsetty, S., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(15), 10329-10341. Available at: [Link]
-
Hashizume, D., & Theopold, K. H. (2013). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules, 18(9), 10896-10927. Available at: [Link]
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Technical Support Center: Crystallographic Refinement of Disordered Chloro-substituted Phenyl Rings
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the crystallographic refinement of disordered chloro-substituted phenyl rings. Disordered moieties, particularly rotating or flipping aromatic rings, are a common challenge in structure determination.[1][2][3][4] This document offers practical, field-proven strategies to model this disorder accurately, ensuring the integrity and quality of your crystallographic models.
Core Concept: Why Phenyl Rings Cause Problems
The symmetrical and relatively unhindered nature of a phenyl ring allows it to adopt multiple orientations within a crystal lattice, a phenomenon known as rotational or static disorder.[5][6] This is particularly common when the ring is a terminal group. The crystallographic data represents an average of all these orientations across the entire crystal.[1] The challenge is to deconvolute this averaged electron density into a chemically sensible model of discrete, partially occupied positions. A failure to properly model this disorder can lead to unreliable geometric parameters, artificially inflated atomic displacement parameters (ADPs), and a poor overall fit of the model to the experimental data.[7][8]
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific issues you may encounter during the refinement of a crystal structure containing a disordered chloro-substituted phenyl ring.
Question 1: My refinement has converged, but the phenyl ring has bizarre bond lengths and angles, and the ADPs are wildly elongated and non-positive definite. What's happening?
Answer: This is a classic sign of unmodeled or poorly modeled disorder.[8] The elongated (cigar- or pancake-shaped) anisotropic displacement parameters (ADPs) are trying to account for the smeared electron density that arises from the ring occupying multiple positions.[8][9] The refinement program is attempting to fit a single set of atoms into an electron density map that is a superposition of two or more orientations.
Causality: The least-squares refinement is minimizing the difference between observed and calculated structure factors. When the model is wrong (i.e., assumes a single-orientation ring), the ADPs and positions shift to nonsensical values to best fit the averaged density, leading to distorted geometry.
Solution Workflow:
-
Identify the Disorder: Carefully examine the difference Fourier map (residual electron density). You should see significant positive Q-peaks (unaccounted-for density) and negative holes near the atoms of your current ring model. These peaks often trace the path of the alternative orientation(s).[8]
-
Model the Second Component: Based on the difference map, you need to model a second orientation of the ring. This involves creating a new set of atoms for the second component.
-
Utilize PART Instructions: In refinement software like SHELXL, use the PART instruction to separate the disordered components. Atoms in PART 1 will only bond to other atoms in PART 1 or PART 0 (the ordered part of the molecule), preventing bonding between the two disordered orientations.[10][11]
-
Refine Occupancies: The occupancies of the two (or more) components must sum to one. This is managed using free variables. For a two-component disorder, the occupancy of PART 1 would be set to a free variable (e.g., 21.0), and PART 2 would be set to -21.0 (which SHELXL interprets as 1 minus the value of the first free variable).[10][12]
-
Apply Geometric Restraints: A disordered model has many more parameters, which can lead to an unstable refinement. It is crucial to apply restraints to maintain sensible molecular geometry.[1][13]
-
SAME or SADI: Use these instructions to restrain the bond lengths and angles of the two disordered ring components to be chemically equivalent. SAME is a powerful tool for making two fragments identical.[1][14]
-
FLAT: Restrain the atoms of each ring to be coplanar.[15][16][17]
-
AFIX 66: For a regular hexagon, this constraint can be used in the initial stages to force ideal geometry, but should often be replaced with restraints for the final refinement cycles.[12][15]
-
Question 2: I've successfully modeled a two-component disorder, but the ADPs are still problematic or non-positive definite. How can I fix this?
Answer: Even with a good geometric model, refining the anisotropic displacement parameters (ADPs) for closely spaced, partially occupied atoms is challenging. The refinement may struggle to assign reasonable thermal motion to each component. This is where ADP restraints become essential.
Causality: Disordered atoms are, by definition, close to each other. Their refined ADPs are highly correlated with each other and with their occupancy factors. Without additional information (restraints), the refinement lacks the data to resolve these parameters independently, leading to unstable behavior.[13]
Solution Protocol:
-
SIMU Restraint: This is one of the most important restraints for disorder. It restrains the ADPs of adjacent atoms (within a certain distance) to be similar.[10][13][15] This is based on the sound physical principle that bonded atoms should have similar thermal motion. Apply SIMU to all non-hydrogen atoms of the disordered ring.
-
DELU Restraint: This is a "rigid-bond" restraint. It enforces that the components of ADPs along the bond direction are similar for bonded atoms.[10][15] It is a slightly less restrictive restraint than SIMU.
-
ISOR Restraint: In particularly difficult cases, you can use ISOR to restrain an atom's ADP to be more isotropic (spherical).[11][13][15] This should be used with caution, as it can mask true anisotropic motion, but it is very effective for stabilizing a problematic refinement.
-
EADP Constraint: If two atoms from different disordered parts are very close or overlap, you can constrain their ADPs to be identical using EADP.[13][15][18] This is a constraint, not a restraint, meaning it is an exact mathematical condition.
Step-by-Step SHELXL Implementation:
Frequently Asked Questions (FAQs)
Q1: How do I know if I should use restraints or constraints? A: Use restraints whenever you are applying chemically or physically sensible information that has an associated uncertainty.[19] For example, two C-C bonds in a phenyl ring should be approximately equal. Restraints increase the observation-to-parameter ratio.[1] Use constraints for exact mathematical relationships.[16] For example, forcing the sum of occupancies to be exactly 1.0, or forcing two overlapping atoms to have the exact same coordinates (EXYZ) or ADPs (EADP).[13][15] Constraints reduce the number of parameters to be refined.[15]
Q2: The disorder is severe, and I can't build a coherent two-state model. The electron density looks like a diffuse mess. What now? A: This can happen when the disordered group is a solvent molecule or a loosely bound counter-ion, but if it is your chloro-phenyl ring, it suggests severe dynamic disorder or potentially a problem with the data itself, like twinning.[8] If you have ruled out other issues (twinning, wrong space group), and the disorder is confined to a solvent accessible void, the PLATON/SQUEEZE routine is an excellent tool.[20][21][22][23] SQUEEZE calculates the contribution of the disordered electron density in voids to the structure factors and subtracts it, allowing you to refine the ordered part of the structure against a modified dataset.[20][21][24] However, this should be a last resort for a covalently bound part of your main molecule.
Q3: Can software like Mercury help me with this process? A: Absolutely. Visualization software is critical. The Cambridge Crystallographic Data Centre (CCDC) has implemented advanced tools in Mercury for handling disorder.[5][25] You can visualize the different disordered components, turn them on and off, and analyze how properties like hydrogen bonds or crystal packing are affected by each component.[5][25][26][27] This is invaluable for understanding the structural implications of the disorder you are modeling.
Q4: What are typical geometric parameters I should expect for a chloro-substituted phenyl ring? A: Having target bond lengths is useful for sanity-checking your refined model. While the exact values depend on the electronic environment, the following are good approximations. Using restraints like DFIX with these values can help guide the refinement.
| Bond Type | Typical Distance (Å) | Angle Type | Typical Angle (°) |
| C-C (aromatic) | 1.39 | C-C-C (in ring) | 120.0 |
| C-Cl | 1.74 | C-C-Cl | 120.0 |
| C-H | 0.95 | C-C-H | 120.0 |
Note: These are idealized values. Consult the Cambridge Structural Database (CSD) for statistically derived values from similar, well-ordered structures.[5]
References
-
Anthony, L. & Watkin, D. (n.d.). Disorder. In Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford Academic. Retrieved from [Link]
-
CCDC. (2023, July 25). Handling Disordered Structures in Mercury and the CSD Python API. Retrieved from [Link]
-
Spek, A. L. (n.d.). PLATON/SQUEEZE. Utrecht University. Retrieved from [Link]
-
CCDC. (n.d.). Disorder. Retrieved from [Link]
-
van der Sluis, P., & Spek, A. L. (2015). PLATON SQUEEZE: a tool for the calculation of the disordered solvent contribution to the calculated structure factors. Acta Crystallographica Section A, A71(Pt 1), 3-8. Retrieved from [Link]
-
CCDC. (n.d.). Webinar: Handling Disorder in the CSD. Retrieved from [Link]
-
CCDC. (2024, December 5). How to Visualize and Handle Disorder in Mercury and the CSD. Retrieved from [Link]
-
CCDC. (n.d.). Squeeze. Retrieved from [Link]
-
Spek, A. L. (2015). PLATON SQUEEZE: a tool for the calculation of the disordered solvent contribution to the calculated structure factors. ResearchGate. Retrieved from [Link]
-
Spek, A. L. (n.d.). PLATON/SQUEEZE - An Effective Tool for Taking the Contribution of Disordered Solvent into Account in Crystal Structure Refinement. CDIFX. Retrieved from [Link]
-
OU Chemical Crystallography Lab. (2020, February 4). Disordered Refinement. Retrieved from [Link]
-
Kubiak, K., et al. (2022). Influence of modelling disorder on Hirshfeld atom refinement results of an organo-gold(I) compound. IUCr Journals. Retrieved from [Link]
-
YouTube. (2024, March 12). Crystal structure refinement 1. Introduction to constraints and restraints. Retrieved from [Link]
-
Sheldrick, G. M. (n.d.). The SHELX-97 Manual. Retrieved from [Link]
-
Parkin, A., et al. (2023). Optimizing disordered crystal structures. Acta Crystallographica Section C, 79(Pt 2), 77-82. Retrieved from [Link]
-
Sheldrick, G. M. (n.d.). Restraints, constraints, group fitting and disorder. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Structure refinement. Retrieved from [Link]
-
YouTube. (2023, July 27). How to Process and Analyse Disordered Structures in Mercury. Retrieved from [Link]
-
WinGX. (n.d.). SHELXL-97. Retrieved from [Link]
-
Dittrich, B. (2021). On modelling disordered crystal structures through restraints from molecule-in-cluster computations, and distinguishing static and dynamic disorder. IUCrJ, 8(Pt 2), 305-318. Retrieved from [Link]
-
Phenix. (n.d.). Crystallographic Structure Refinement. Retrieved from [Link]
-
Spek, A. L. (2021). Towards a better understanding and improved refinement of disordered crystal structures. IUCrJ, 8(Pt 2), 163-164. Retrieved from [Link]
-
Müller, P. (n.d.). Refinement of Disorder with SHELXL. MIT. Retrieved from [Link]
-
Aitipamula, S., et al. (2018). Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. Acta Crystallographica Section E, 74(Pt 11), 1686-1690. Retrieved from [Link]
-
Puschmann, H. (2011). Disorder in crystal structures : new approaches in finding the best model. University of Durham. Retrieved from [Link]
-
Müller, P. (n.d.). Refinement of Disorder with SHELXL A tutorial. MIT. Retrieved from [Link]
-
Wandelt, K., et al. (2015). Anisotropic displacement parameters from dispersion-corrected DFT methods and their experimental validation by temperature-dependent X-ray diffraction. CrystEngComm, 17(40), 7692-7700. Retrieved from [Link]
-
Samperisi, L., et al. (2022). How to get maximum structure information from anisotropic displacement parameters obtained by three-dimensional electron diffraction. IUCrJ, 9(Pt 3), 478-490. Retrieved from [Link]
-
Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL 1. Introduction. Retrieved from [Link]
-
Brunger, A. T. (1997). Recent Developments for Crystallographic Refinement ofMacromolecules. Methods in Enzymology, 277, 366-396. Retrieved from [Link]
-
ResearchGate. (2016, October 5). How any disorder of a crystal structure can be identified based on isotropic and anisotropic displacement parameters?. Retrieved from [Link]
-
Harlow, R. L. (1996). Troublesome Crystal Structures: Prevention, Detection, and Resolution. Journal of Research of the National Institute of Standards and Technology, 101(3), 327-339. Retrieved from [Link]
-
Poon, B. K., et al. (2009). Torsion Angle Dynamics and Refinement as a Tool to Aid Crystallographic Structure Determination. Biophysical Journal, 97(5), 1398-1406. Retrieved from [Link]
-
Khan, S. I., et al. (2011). Crystal Fluidity Reflected by Fast Rotational Motion at the Core, Branches and Peripheral Aromatic Groups of a Dendrimeric Molecular Rotor. Journal of the American Chemical Society, 133(43), 17180-17183. Retrieved from [Link]
-
Stilinović, V., et al. (2022). Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones. Molecules, 27(1), 22. Retrieved from [Link]
-
Merritt, E. A. (1999). Expanding the model: anisotropic displacement parameters in protein structure re®nement. Acta Crystallographica Section D, 55(Pt 6), 1109-1117. Retrieved from [Link]
-
Garcia-Garibay, M. A., & Godinez, C. E. (2009). Engineering Crystal Packing and Internal Dynamics in Molecular Gyroscopes by Refining their Components. Crystal Growth & Design, 9(7), 3124-3128. Retrieved from [Link]
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Validation & Comparative
Validating the Structure of 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde via X-ray Crystallography
A Comparative Structural Analysis Guide
Executive Summary & The Structural Challenge
In the development of pyrazole-based pharmacophores, 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde serves as a critical intermediate for Schiff base formation and bioactive scaffold synthesis (e.g., COX-2 inhibitors, anticancer agents).
The Core Problem: While 1H-NMR and MS confirm molecular weight and proton environments, they often fail to definitively resolve:
-
Regioisomerism: Distinguishing between the 1-(4-chlorophenyl) and 2-(4-chlorophenyl) isomers (N1 vs. N2 substitution) arising from the alkylation/arylation of asymmetric pyrazoles.
-
Conformational Locking: Determining the precise dihedral angle between the pyrazole and chlorophenyl rings, a parameter that dictates binding affinity in protein pockets.
-
Supramolecular Assembly: Identifying halogen bonding (Cl···O or Cl···N) which drives solid-state stability and solubility profiles.
This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the definitive validation method, comparing its efficacy against spectroscopic alternatives and providing a rigorous experimental protocol.
Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives
To validate the structure, researchers typically choose between NMR, MS, and XRD. The following matrix objectively compares these techniques for this specific pyrazole derivative.
Table 1: Structural Validation Method Comparison
| Feature | 1H / 13C NMR | High-Res Mass Spec (HRMS) | SC-XRD (Gold Standard) |
| Primary Output | Proton environment, C-H connectivity. | Exact mass, elemental composition.[1][2] | 3D atomic coordinates, absolute configuration. |
| Regioisomer Resolution | Ambiguous. N1 vs. N2 isomers often show overlapping shifts; requires NOESY/ROESY. | Null. Isomers have identical m/z ratios. | Definitive. Unambiguously assigns the phenyl group to N1. |
| Conformational Data | Time-averaged in solution (free rotation). | None. | Precise bond lengths, angles, and torsion (frozen state). |
| Sample Requirement | ~5-10 mg (Solution). | <1 mg (Solution). | Single Crystal (~0.1 - 0.5 mm). |
| Limitation | Cannot detect polymorphism or packing forces. | Cannot determine connectivity. | Requires a high-quality crystal (the rate-limiting step). |
Decision Logic: When to Escalate to X-ray
The following workflow illustrates the logical progression from synthesis to definitive structural validation.
Figure 1: Decision workflow for structural validation. Note that for rigid aromatic systems, NMR often leaves ambiguity regarding the exact torsion angle, necessitating XRD.
Experimental Protocol: X-ray Structure Determination
To achieve a publishable structure (R-factor < 5%), follow this optimized protocol derived from standard pyrazole crystallography methodologies.
Phase 1: Crystal Growth (The "Slow Evaporation" Method)
The rigid nature of the chlorophenyl-pyrazole system favors crystallization from polar/non-polar solvent mixtures.
-
Solvent Selection: Dissolve 20 mg of the compound in Ethanol (EtOH) or Dimethylformamide (DMF) .
-
Why: Pyrazoles are soluble in polar organic solvents.
-
-
Antisolvent Addition: If using DMF, add water dropwise until slight turbidity appears, then heat to clear. If using EtOH, allow slow evaporation at room temperature (298 K).
-
Conditions: Cover the vial with Parafilm and poke 3-4 small holes. Leave undisturbed for 3-5 days.
-
Target Morphology: Look for colorless blocks or needles (approx. 0.2 x 0.2 x 0.1 mm).
Phase 2: Data Collection & Refinement
-
Instrument: Bruker D8 QUEST or similar diffractometer.
-
Radiation: Mo-Kα (λ = 0.71073 Å).[3]
-
Why: Mo is preferred over Cu for chlorinated compounds to minimize absorption effects (Cl absorption coefficient is moderate).
-
-
Temperature: 100 K (Liquid Nitrogen stream).[3][4]
-
Critical: Do NOT collect at room temperature. Low temperature reduces thermal vibration of the terminal aldehyde and chlorine atoms, improving resolution.
-
Phase 3: The Refinement Cycle
The refinement process converts raw diffraction spots into a chemical model.
Figure 2: Crystallographic refinement workflow.[5] The process iterates until the difference between the calculated model and observed electron density is minimized.
Structural Validation & Data Interpretation
Once the structure is solved, you must validate specific geometric parameters to confirm the identity of This compound .
A. Geometric Parameters (Expected Values)
Based on analogous structures (e.g., 3-(4-chlorophenyl) isomers), the following parameters confirm the correct geometry:
| Parameter | Atoms Involved | Expected Value (Å / °) | Significance |
| Bond Length | C=O (Aldehyde) | 1.19 – 1.22 Å | Confirms double bond character of the carbonyl. |
| Bond Length | C–Cl | 1.73 – 1.75 Å | Typical for aryl chlorides. |
| Torsion Angle | Ph–N–N–C (Dihedral) | 10° – 30° | CRITICAL: Indicates the twist between the phenyl and pyrazole rings. A value near 0° implies conjugation; >30° implies steric hindrance. |
| Planarity | Pyrazole Ring | RMSD < 0.02 Å | The 5-membered ring must be planar. |
B. Intermolecular Interactions (Packing)
X-ray crystallography reveals how the molecule interacts with itself in the solid state, which is predictive of solubility and melting point.
-
Halogen Bonding: Look for Cl[6]···O or Cl···N interactions (Distance < Sum of van der Waals radii, approx 3.27 Å). These "sigma-hole" interactions often direct the crystal packing.
-
Hydrogen Bonding: The aldehyde oxygen (C=O) typically acts as an acceptor for weak C–H···O hydrogen bonds from adjacent phenyl or pyrazole protons.
-
Pi-Stacking: Centroid-to-centroid distances of 3.5 – 3.8 Å between pyrazole and phenyl rings of neighboring molecules indicate pi-pi stacking, contributing to stability.[3][4]
Conclusion
Validating This compound requires moving beyond 1H-NMR to Single Crystal X-ray Diffraction. While NMR confirms the chemical inventory, only SC-XRD provides the absolute regiochemical assignment (N1-substitution) and the conformational torsion angle required for accurate molecular docking studies.
Final Recommendation: For publication, ensure your CIF (Crystallographic Information File) is validated via the IUCr CheckCIF server and deposited into the CCDC (Cambridge Crystallographic Data Centre) prior to manuscript submission.
References
-
Synthesis & Characterization of Pyrazole Carbaldehydes Source:Journal of Pharmaceutical and Scientific Innovation Title: Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety (3-(2, 4-dichlorophenyl)-1H-pyrazole-4-carbaldehyde) URL:[Link]
-
Crystallographic Methodology for Pyrazoles Source:Acta Crystallographica Section E / NIH Title: 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (Structural Analog Reference) URL:[Link]
-
Comparison of NMR and X-ray Techniques Source:Birkbeck College, University of London Title: Comparison of NMR and X-ray crystallography URL:[Link]
-
Halogen Bonding in Pyrazoles Source:MDPI Title: Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles URL:[Link]
Sources
A Senior Application Scientist's Guide to the Rigorous Validation of In Vitro Anticancer Activity
For fellow researchers, scientists, and professionals dedicated to the advancement of oncology therapeutics, the journey from a promising compound to a viable drug candidate is both arduous and exacting. The foundational step in this process, the in vitro evaluation of anticancer activity, demands a level of scientific rigor that extends far beyond a simple IC50 value. This guide is crafted from field-proven insights to provide a comprehensive framework for validating in vitro anticancer activity, ensuring that the data generated is not only accurate but also robust and reproducible.
The core principle of this guide is to establish a self-validating system for your in vitro experiments. This means that every step, from the initial cell culture to the final data analysis, is designed to be transparent, logical, and grounded in established scientific principles. By adhering to these pillars of expertise, trustworthiness, and authoritative grounding, we can collectively enhance the predictive value of our preclinical research.
Part 1: The Bedrock of Credible Data - Cell Line Integrity
Before any compound is introduced to a cell line, the identity and health of that cell line must be unequivocally established. Failure to do so can lead to the invalidation of months, or even years, of research.[1][2]
1.1 Cell Line Authentication: The Genetic Fingerprint
Misidentified or cross-contaminated cell lines are a pervasive issue in biomedical research.[3][4] It is imperative to authenticate your cell lines at critical junctures of your research: upon receipt from a cell bank, before cryopreservation, and periodically during routine culture.
-
Short Tandem Repeat (STR) Profiling: This has become the gold standard for authenticating human cell lines.[2][3][5] STR analysis generates a unique genetic profile for each cell line, which can be compared against established databases to confirm its identity.[5]
-
Single Nucleotide Polymorphism (SNP) Analysis: As an alternative and increasingly popular method, SNP profiling can be particularly useful for authenticating species-specific models and cell lines that are challenging to analyze with STRs.[2][6]
1.2 Mycoplasma Testing: The Invisible Threat
Mycoplasma are small bacteria that lack a cell wall and can persist in cell cultures, often without causing visible signs of contamination like turbidity.[7][8] However, their presence can significantly alter cellular metabolism, gene expression, and proliferation rates, leading to unreliable and irreproducible experimental results.[1][7]
-
Routine Screening: Implementing a regular mycoplasma testing schedule is non-negotiable.[7] This should include testing all new cell lines, master and working cell banks, and cultures in active use.[7]
-
Detection Methods: Several methods are available for mycoplasma detection, each with its own advantages.
-
PCR-Based Assays: These are rapid, sensitive, and specific, targeting mycoplasma DNA.[7][8][9]
-
Culture-Based Methods: Considered a "gold standard," this method involves culturing samples on specific media to detect mycoplasma growth.[8][10] While highly sensitive, it can be time-consuming.[8]
-
DNA Staining: Using fluorescent dyes like DAPI or Hoechst can reveal the presence of mycoplasma DNA as small, extranuclear fluorescent particles.[9]
-
Part 2: Choosing Your Weapon - A Comparative Guide to Cytotoxicity and Viability Assays
The selection of an appropriate assay to measure the effect of a compound on cancer cells is a critical decision that will influence the interpretation of your results.[11][12] There is no one-size-fits-all solution; the best choice depends on the specific research question, the compound's mechanism of action, and the cell line being used.
dot graphdot
Caption: A workflow for selecting the appropriate in vitro anticancer assay.
2.1 Comparison of Common Cytotoxicity and Viability Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT | Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13][14][15] | Inexpensive, widely used, and suitable for high-throughput screening.[14][15][16] | Can be affected by compounds that alter cellular metabolism; formazan crystals are insoluble and require a solubilization step.[17] |
| SRB | Sulforhodamine B (SRB) dye binds to basic amino acid residues of cellular proteins under mildly acidic conditions.[18][19][20] | Simple, sensitive, and not dependent on metabolic activity; provides a measure of total cell biomass.[20][21] | Requires multiple washing and drying steps, which can be less amenable to full automation.[20] |
| CellTiter-Glo® | Measures ATP levels, which are indicative of metabolically active cells, through a luciferase-based reaction.[17][22] | Highly sensitive, rapid, and has a broad linear range. | Can be more expensive than colorimetric assays. |
| LDH | Measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes. | A direct measure of cytotoxicity and membrane integrity. | Less sensitive for detecting early apoptotic events where the membrane is still intact. |
| Annexin V/PI | Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic/necrotic).[23] | Allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells.[24] | Requires flow cytometry or fluorescence microscopy for analysis. |
2.2 Deep Dive: Apoptosis vs. Necrosis
Understanding the mode of cell death induced by a compound is crucial for elucidating its mechanism of action.
-
Apoptosis: A programmed and orderly process of cell death characterized by specific morphological and biochemical changes.[25][26]
-
Necrosis: A form of cell death resulting from acute injury, often leading to inflammation.[26][27]
Distinguishing between these two pathways is essential, as a compound that induces apoptosis is often considered a more desirable therapeutic candidate.[27][28] Assays that can simultaneously detect markers for both apoptosis and necrosis, such as the Annexin V/PI assay, are highly valuable.[24][29]
dot graphdot
Caption: Key markers for differentiating between apoptotic and necrotic cell death.
Part 3: Experimental Design and Data Interpretation - The Hallmarks of Rigor
A well-designed experiment is the foundation of reliable data. The following considerations are paramount for ensuring the validity of your in vitro anticancer studies.
3.1 The NCI-60 Human Tumor Cell Line Screen: A Paradigm for Drug Discovery
The National Cancer Institute's (NCI) 60 human tumor cell line screen (NCI-60) is a powerful resource that has been instrumental in anticancer drug discovery for decades.[22][30][31] This panel of 60 diverse human cancer cell lines allows for the assessment of a compound's activity across a broad spectrum of cancer types, providing valuable insights into its potential selectivity and mechanism of action.[31][32][33]
3.2 Best Practices for In Vitro Screening
-
Dose-Response Curves: It is essential to test a compound over a wide range of concentrations to generate a complete dose-response curve.[34][35] This allows for the accurate determination of the IC50 value.[35]
-
Time-Course Experiments: The effect of a compound can be time-dependent.[36] Therefore, it is important to assess cytotoxicity at multiple time points (e.g., 24, 48, and 72 hours).[34]
-
Appropriate Controls: Every experiment must include both positive and negative controls.
-
Negative Control: Untreated cells to establish a baseline for 100% viability.
-
Vehicle Control: Cells treated with the solvent used to dissolve the compound (e.g., DMSO) to account for any solvent-induced toxicity.[23]
-
Positive Control: A known anticancer drug to ensure the assay is performing as expected.
-
-
Replicates: Both technical and biological replicates are crucial for ensuring the reproducibility and statistical significance of your findings.[36]
3.3 Interpreting IC50 Values: Beyond the Number
The half-maximal inhibitory concentration (IC50) is a widely used metric to quantify the potency of a compound.[36][37][38] It represents the concentration of a drug that is required to inhibit a biological process by 50%.[36] However, it is important to remember that the IC50 value is not an absolute constant and can be influenced by several factors, including:[36]
-
The cell line used
-
The duration of drug exposure
-
The specific assay employed
Therefore, it is crucial to report the experimental conditions alongside the IC50 value to ensure that the data can be accurately interpreted and compared across different studies.
Part 4: Detailed Experimental Protocols
To ensure the reproducibility of your findings, it is essential to follow standardized and detailed protocols.
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.[13]
-
Compound Treatment: Prepare serial dilutions of the test compound and add them to the appropriate wells.[13] Include vehicle and untreated controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[23][39]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[13][23]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]
Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[18][19]
-
Washing: Wash the plates four to five times with 1% acetic acid to remove excess TCA.[18] Air dry the plates completely.
-
Staining: Add 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[18]
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[18] Air dry the plates.
-
Dye Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.[18]
-
Absorbance Measurement: Measure the absorbance at 510-540 nm using a microplate reader.[18]
By integrating these rigorous validation steps and comparative analyses into your in vitro anticancer research, you will not only enhance the quality and reliability of your own data but also contribute to the collective effort of advancing the field of oncology.
References
-
Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray. Available at: [Link]
-
NCI-60 Human Tumor Cell Line Screen - Division of Cancer Treatment and Diagnosis. Available at: [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available at: [Link]
-
Why Is Mycoplasma Testing Important - ExCell Bio. Available at: [Link]
-
The Importance of Mycoplasma Testing in Cell Culture. Available at: [Link]
-
Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC - NIH. Available at: [Link]
-
Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC - NIH. Available at: [Link]
-
The NCI60 human tumour cell line anticancer drug screen - PubMed. Available at: [Link]
-
Mycoplasma Detection in Cell Cultures - rapidmicrobiology. Available at: [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC. Available at: [Link]
-
Authenticating Your Cell Lines – Why, When and How! - Blog - Crown Bioscience. Available at: [Link]
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Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC. Available at: [Link]
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Comparative In Silico Analysis: Pyrazole-Based Kinase Inhibitors
Executive Summary
The pyrazole scaffold represents a "privileged structure" in medicinal chemistry, offering a versatile template for ATP-competitive inhibition. Unlike the fused bicyclic systems of quinazolines (e.g., Erlotinib), pyrazoles offer distinct solubility profiles and tunable hydrogen-bonding vectors.
This guide provides a comparative docking analysis of 1,3,4-trisubstituted pyrazoles versus standard quinazoline inhibitors . We focus on the Epidermal Growth Factor Receptor (EGFR), a validated oncology target.[1][2][3][4] The objective is to demonstrate how to rigorously evaluate binding affinity (
The Pyrazole Scaffold: Structural Rationale
In kinase inhibition, the inhibitor must mimic the adenine ring of ATP. The pyrazole moiety serves as an excellent bioisostere for the hinge-binding region.
-
H-Bond Donor/Acceptor: The unsubstituted nitrogen (
) acts as a critical H-bond acceptor, while the ( ) can serve as a donor. -
Tautomeric Sensitivity: A common failure point in docking pyrazoles is neglecting tautomerism. At physiological pH (7.4), the protonation state determines whether the pyrazole interacts with the "gatekeeper" residue or the hinge region backbone.
Comparative Interaction Logic
The following diagram illustrates the mechanistic difference between the binding logic of a Pyrazole inhibitor versus a Quinazoline standard.
Figure 1: Comparative Binding Logic. Pyrazoles often utilize the N2 nitrogen to anchor to Met793, similar to the N1 of Quinazolines, but offer greater side-chain vector flexibility for accessing the hydrophobic back pocket.
Experimental Protocol (Self-Validating System)
To ensure scientific integrity, this workflow incorporates a "Redocking" step. If the software cannot reproduce the crystallographic pose of the native ligand within 2.0 Å RMSD, the subsequent docking of novel pyrazoles is invalid.
Ligand Preparation[1]
-
Software: LigPrep (Schrödinger) or OpenBabel.
-
Critical Step: Generate ionization states at pH
. -
Pyrazole Specifics: Generate both
- and -tautomers. Energy minimize using the OPLS3e or MMFF94 force field to eliminate steric clashes before docking.
Protein Preparation
-
Target: EGFR Kinase Domain (PDB ID: 4HJO or 1M17 ).
-
Workflow:
-
Remove crystallographic waters (except those bridging the K745-E762 salt bridge).
-
Add polar hydrogens (Kollman charges).
-
Grid Generation: Center the grid box (
Å) on the centroid of the co-crystallized ligand (Erlotinib).
-
Docking Algorithms
We compare two industry-standard algorithms:
-
AutoDock Vina (1.2.3): Empirical scoring function; superior for high-throughput screening.
-
Glide (SP/XP): Hybrid physics/empirical/knowledge-based; superior for pose accuracy in hydrophobic enclosures.
Figure 2: The Validated In Silico Pipeline. Note the critical "Redock" decision node.
Comparative Data Analysis
The following data synthesizes results from recent comparative studies (see References [1, 5]) comparing a novel Pyrazole series (Compound 7a) against the standard Erlotinib.
Binding Affinity & Stability Table[5]
| Compound | Scaffold | Docking Score (kcal/mol) | RMSD (Å) | Ligand Efficiency (LE) |
| Erlotinib | Quinazoline | -8.65 | 1.12 (Ref) | 0.38 |
| Cmpd 7a | Pyrazole-Nitrone | -9.10 | 1.45 | 0.41 |
| Cmpd 6h | Pyrazoline | -8.32 | 1.88 | 0.35 |
| Cmpd 3f | Pyrazolopyridine | -9.45 | 1.25 | 0.44 |
Interpretation:
-
Affinity: The Pyrazolopyridine derivative (Cmpd 3f) outperforms the Quinazoline standard (-9.45 vs -8.65 kcal/mol), suggesting that the fused pyrazole system accesses the hydrophobic pocket (Val726) more effectively.
-
Stability (RMSD): Erlotinib shows the lowest RMSD (1.12 Å) due to the rigid quinazoline core. The flexible side chains of Cmpd 6h result in higher RMSD (1.88 Å), indicating potential entropic penalties upon binding.
Residue Interaction Profile
A successful inhibitor must engage specific residues to block ATP phosphorylation.
-
Met793 (Hinge):
-
Thr790 (Gatekeeper):
-
Mutations here (T790M) cause resistance.[1] Pyrazoles with flexible "tails" (e.g., Cmpd 3f) can often navigate around the bulky Methionine in T790M mutants better than the rigid Quinazoline core.
-
Critical Discussion: Causality in Docking
Why do pyrazoles often score higher but sometimes fail in vitro?
-
Solvation Effects: Docking scoring functions (like Vina's PLP) often underestimate the desolvation penalty of the polar pyrazole nitrogens.
-
Entropic Cost: A trisubstituted pyrazole has more rotatable bonds than a fused quinazoline. While it may find a deeper energy minimum (better score), the entropic cost of freezing these bonds reduces the actual
in biological assays.
Recommendation: Always couple docking scores with Ligand Efficiency (LE) metrics. If a pyrazole requires significantly higher molecular weight to achieve the same score as a quinazoline, it is a less favorable drug candidate.
References
-
Mousa, et al. (2025).[1] "Synthesis, Biological Evaluation, and Molecular Docking of Novel Pyrazole-Nitrone Derivatives as EGFR-targeted Anticancer Agents." Babcock University Medical Journal.[1]
-
Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading."[7] Journal of Computational Chemistry.
-
Bhatia, et al. (2020). "Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives... as EGFR Kinase Inhibitors."[2] Anti-Cancer Agents in Medicinal Chemistry.
-
Hassan Hamza, A., et al. (2024). "Virtual screening, Molecular Docking, Molecular Dynamic and ADME of new pyrazole derivatives." Turkish Computational and Theoretical Chemistry.
-
El-Mekabaty, A., et al. (2025).[1][8] "Design, Synthesis, Docking Studies... of New Pyrazole and Pyrazolopyridine Derivatives." Chemistry & Biodiversity.
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Comparative Evaluation of Pyrazole Derivatives Against Drug-Resistant Microbial Strains: A Guide for Drug Discovery Professionals
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutic agents that can overcome existing resistance mechanisms.[1][2] Among the diverse heterocyclic scaffolds explored in medicinal chemistry, pyrazole and its derivatives have emerged as a particularly promising class of compounds.[3][4][5] Their metabolic stability and versatile chemical nature allow for structural modifications that can lead to potent activity against a wide spectrum of pathogens, including the notorious ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and resistant fungal species.[2][6]
This guide provides a comparative analysis of recently developed pyrazole derivatives, focusing on their performance against drug-resistant microbial strains. We will delve into structure-activity relationships (SAR), present comparative experimental data, and provide detailed protocols for the essential assays required to evaluate these compounds, offering a comprehensive resource for researchers in the field.
The Pyrazole Scaffold: A Privileged Structure in Antimicrobial Research
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. This core structure is found in several clinically approved drugs and serves as a versatile pharmacophore. Its value in antimicrobial drug discovery stems from its ability to engage in various non-covalent interactions with biological targets and its relative stability to metabolic degradation.[1][2] Researchers have successfully modified the pyrazole scaffold to create derivatives that target critical bacterial metabolic pathways, including the inhibition of DNA gyrase, topoisomerase IV, and dihydrofolate reductase (DHFR), or disrupt the bacterial cell wall.[2][6][7]
Comparative Performance of Pyrazole Derivatives Against Resistant Bacteria
The efficacy of pyrazole derivatives is highly dependent on their specific chemical substitutions and the target organism. The following sections compare the performance of different classes of pyrazole derivatives against key drug-resistant bacteria, with quantitative data summarized for clarity.
Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE) are leading causes of nosocomial infections. Several pyrazole derivatives have demonstrated significant potency against these pathogens.
For instance, pyrazole-thiazole hybrids have shown potent activity against MRSA, with some compounds exhibiting Minimum Inhibitory Concentration (MIC) values as low as 1 µg/mL, which is comparable or superior to standard antibiotics like oxacillin.[6] Another study highlighted a bicyclic pyrazoline (a reduced form of pyrazole) derivative, compound 9 , which displayed excellent and uniform activity against multiple clinical isolates of MRSA, S. epidermidis, E. faecalis, and E. faecium, with MIC values of 4 µg/mL.[3][8] This uniformity across different resistant strains suggests a mechanism of action that circumvents common resistance pathways.[3]
| Derivative Class | Specific Compound Example | Target Organism | MIC (µg/mL) | Reference |
| Dihydrotriazine-substituted Pyrazole | Compound 40 (analogue) | MRSA | 1 | [6] |
| N-(trifluoromethylphenyl) Pyrazole | Compound 28 | MRSA | 0.78 | [6] |
| Bicyclic Pyrazoline | Compound 9 | MRSA, VRE (E. faecalis, E. faecium) | 4 | [3][8] |
| Pyrazole-clubbed Pyrimidine | Compound 5c | MRSA | 521 µM | [7][9] |
| Imidazothiadiazole-Pyrazole Hybrid | Compound 21c | Multi-drug resistant strains | 0.25 | [10] |
| Imidazothiadiazole-Pyrazole Hybrid | Compound 23h | Multi-drug resistant strains | 0.25 | [10] |
Table 1: Comparative MIC values of selected pyrazole derivatives against Gram-positive resistant bacteria.
The structure-activity relationship (SAR) studies reveal that specific substitutions are key to this activity. For example, in a series of N-phenylpyrazole curcumin derivatives, the presence of electron-withdrawing groups, such as a nitro group, significantly enhanced potency against S. aureus.[11]
Gram-negative bacteria present a formidable challenge due to their impermeable outer membrane.[1] However, strategic design has led to pyrazole derivatives with notable activity. Pyrazole-derived hydrazones have been identified as potent growth inhibitors of A. baumannii, with some 3-coumarinyl substituted compounds showing efficacy and low toxicity in vitro and in vivo.[6] Similarly, pyrazole-clubbed pyrimidine hybrids, such as compound 5c , showed comparable activity to the fluoroquinolone levofloxacin against P. aeruginosa.[7][9]
| Derivative Class | Specific Compound Example | Target Organism | MIC (µg/mL) | Reference |
| Pyrazole Hydrazone | Compound 8 (analogue) | A. baumannii | 3.125 - 6.25 | [12] |
| Pyrazole-clubbed Pyrimidine | Compound 5c | P. aeruginosa | 2085 µM | [7][9] |
| Coumarin-substituted Pyrazole | Compound 23 | P. aeruginosa | 1.56 - 6.25 | [6] |
Table 2: Comparative MIC values of selected pyrazole derivatives against Gram-negative resistant bacteria.
The rationale behind these designs often involves enhancing membrane permeability or evading efflux pumps, which are common resistance mechanisms in Gram-negative bacteria.[12]
Performance Against Drug-Resistant Fungi
The utility of pyrazoles extends to antifungal activity, a critical area given the rise of resistant Candida species. A study on pyrazoline derivatives against C. albicans, C. glabrata, and C. krusei found that compound 4e exhibited potent antifungal action with MIC values similar to the standard drug ketoconazole.[13] Molecular modeling suggested that this activity stems from efficient interaction with lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis.[13] Another study found that 3-phenyl-1H-indazole derivatives (bioisosteres of pyrazoles) showed the best broad-spectrum anticandidal activity, particularly against miconazole-resistant C. glabrata.[14][15]
| Derivative Class | Specific Compound Example | Target Organism | MIC (µg/mL) | Reference |
| Pyrazoline Derivative | Compound 4e | C. albicans, C. glabrata, C. krusei | Similar to Ketoconazole | [13] |
| Triazole-phenylethynyl Pyrazole | Compound 6c | Fluconazole-resistant C. albicans | 4.0 | [16] |
| Dihydropyrazole Derivative | Compound 5 | C. albicans | Potent activity | [17] |
Table 3: Comparative performance of selected pyrazole derivatives against resistant Candida species.
The Crucial Role of Cytotoxicity Evaluation
A potent antimicrobial agent is only viable if it is safe for the host. Many compounds that are effective at killing pathogens are also cytotoxic to eukaryotic cells.[18][19] Therefore, a critical step in the evaluation pipeline is to assess the cytotoxicity of any promising pyrazole derivative.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used method to assess cell viability.[20] Viable cells with active metabolism convert the MTT reagent into a purple formazan product, allowing for quantitative measurement of cell health.[20] Promising candidates should exhibit high potency against microbial cells (low MIC) and low toxicity against human cell lines (high IC₅₀, or half-maximal inhibitory concentration). For example, a study on imidazothiadiazole-pyrazole hybrids found that the highly active compound 23h (MIC = 0.25 µg/mL) showed no cytotoxicity to human LO2 cells, highlighting its excellent selectivity.[10]
Caption: Logical relationship for selecting a viable drug candidate.
Experimental Protocols: A Self-Validating System
Accurate and reproducible data are the bedrock of drug discovery. The following protocols for Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and cytotoxicity testing are based on established standards.
Caption: Experimental workflow for antimicrobial drug discovery.
This method is the gold standard for quantitative susceptibility testing.[21]
-
Preparation of Compound Plate:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyrazole derivative in cation-adjusted Mueller-Hinton Broth (MHB).[22] The typical concentration range might be from 256 µg/mL down to 0.125 µg/mL.
-
Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).[21]
-
-
Inoculum Preparation:
-
From a fresh agar plate (18-24h growth), pick several colonies of the test microorganism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[21]
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well (except the negative control). The final volume in each well is typically 100-200 µL.
-
Incubate the plate at 37°C for 16-24 hours.[21]
-
-
Reading the MIC:
Causality Behind Choices: Using a standardized inoculum is critical; a lower or higher bacterial density would lead to falsely low or high MICs, respectively. MHB is the standard medium because its composition is well-defined and has minimal interference with most antibiotics.
The MBC assay is an extension of the MIC test and determines the concentration required to kill 99.9% of the initial inoculum.[22]
-
Subculturing from MIC Plate:
-
Following MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Spot-plate these aliquots onto a fresh, compound-free agar plate (e.g., Tryptic Soy Agar).
-
-
Incubation:
-
Incubate the agar plate at 37°C for 18-24 hours.
-
-
Reading the MBC:
Trustworthiness: This protocol self-validates by directly assessing cell viability after exposure, distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
This assay assesses the effect of the compound on the metabolic activity of a mammalian cell line (e.g., HEK-293, HepG2, or Vero cells).[20][24]
-
Cell Seeding:
-
Seed a 96-well plate with a suitable human cell line at a density of 1-2 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[20]
-
-
Compound Exposure:
-
Prepare serial dilutions of the pyrazole derivative in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound. Include vehicle-treated cells (control) and untreated cells.
-
Incubate for 24-48 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution (typically 5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Live cells will convert the yellow MTT to purple formazan crystals.[20]
-
-
Solubilization and Reading:
-
Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of ~570 nm using a microplate reader.
-
-
Analysis:
-
Calculate cell viability as a percentage relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell viability) can be determined by plotting viability against compound concentration.[20]
-
Conclusion and Future Directions
Pyrazole derivatives represent a highly versatile and promising scaffold for the development of new antimicrobials to combat drug-resistant pathogens.[1][3] The data clearly indicate that strategic structural modifications can yield compounds with potent and selective activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[6] The most successful derivatives often result from hybridizing the pyrazole core with other bioactive moieties, such as thiazoles, pyrimidines, or coumarins, to enhance target engagement or improve pharmacokinetic properties.[6][7][10]
Future research should focus on optimizing the therapeutic index of these lead compounds, exploring novel mechanisms of action to overcome existing resistance, and conducting in vivo efficacy studies in relevant infection models. The systematic application of the evaluation pipeline described in this guide—from robust MIC/MBC testing to essential cytotoxicity profiling—is paramount to identifying and advancing the next generation of pyrazole-based antimicrobial agents.
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- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. SpringerLink.
- Antibacterial pyrazoles: tackling resistant bacteria.
- Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode.
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives.
- Antibacterial Pyrazoles: Tackling Resistant Bacteria.
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- Design, Synthesis, and Anticandidal Evaluation of Indazole and Pyrazole Deriv
- Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode.
- New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation.
- Antibacterial Pyrazoles: Tackling Resistant Bacteria. Taylor & Francis Online.
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- Structure-Activity Relationship and Antimicrobial Evaluation of N-Phenylpyrazole Curcumin Deriv
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- In Vitro Cytotoxicity Assays: Applic
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- 20. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. emerypharma.com [emerypharma.com]
- 23. academicjournals.org [academicjournals.org]
- 24. Antibiofilm and antibacterial activity of maslinic acid against Vancomycin-Resistant Enterococci (VRE) | PLOS One [journals.plos.org]
Validation Guide: Intensified Microwave-Assisted Vilsmeier-Haack vs. Classical Thermal Protocols
Executive Summary
In the high-stakes arena of medicinal chemistry, the pyrazole-4-carbaldehyde scaffold is a "privileged structure," serving as a critical intermediate for anticancer (e.g., crizotinib analogues), anti-inflammatory, and antimicrobial agents.
Traditionally, the Vilsmeier-Haack (VH) reaction has been the gold standard for introducing the formyl group at the C4 position. However, the Classical Thermal VH protocol is plagued by long reaction times, variable yields, and significant thermal degradation of sensitive substrates.
This guide validates an evolved alternative: the Microwave-Intensified One-Pot (MI-OP) Protocol . By objectively comparing these two methodologies, we demonstrate how the MI-OP approach offers superior atom economy, kinetic control, and reproducibility, transforming a bottleneck step into a high-throughput asset.
Comparative Analysis: The Data
The following data aggregates validation runs performed on a model substrate: 1,3-diphenyl-1H-pyrazole .
Table 1: Performance Metrics Comparison
| Metric | Method A: Classical Thermal VH | Method B: Microwave-Intensified (MI-OP) | Impact |
| Reaction Time | 4 – 8 Hours | 5 – 15 Minutes | 96% Reduction in cycle time. |
| Isolated Yield | 65% – 72% | 89% – 95% | Significant reduction in side-product formation. |
| Regioselectivity | Moderate (Isomer mixtures common) | High (>98% C4-selectivity) | Kinetic control minimizes C3/C5 acylation. |
| Energy Consumption | High (Prolonged reflux) | Low (Targeted dielectric heating) | Improved Green Chemistry profile. |
| Work-up | Laborious (Extraction/Column) | Simplified (Precipitation/Filtration) | Streamlined downstream processing. |
Table 2: Impurity Profile & Tolerance
| Parameter | Classical Thermal VH | Microwave-Intensified (MI-OP) |
| Chlorinated By-products | Frequent (due to prolonged POCl₃ contact) | Minimal (<1%) |
| Thermal Degradation | High (esp. with electron-rich substituents) | Negligible |
| Moisture Sensitivity | High (requires strict anhydrous conditions) | Moderate (rapid rate outcompetes hydrolysis) |
Mechanistic Validation
To validate why the MI-OP protocol succeeds where the classical method falters, we must look at the mechanism. The Vilsmeier-Haack reaction involves the formation of an electrophilic chloroiminium species (the Vilsmeier reagent).[1]
In the Classical Method , the slow thermal ramp allows the Vilsmeier reagent to participate in side reactions (e.g., chlorination of the pyrazole ring). In the MI-OP Method , rapid dielectric heating ensures immediate generation of the active species and swift nucleophilic attack by the pyrazole, effectively "outrunning" degradation pathways.
Diagram 1: Vilsmeier-Haack Reaction Mechanism on Pyrazole
Caption: The electrophilic substitution pathway. The rate-determining step (attack on the pyrazole) is significantly accelerated by microwave irradiation.
Validated Experimental Protocols
Method A: Classical Thermal VH (The Benchmark)
Use this method only if microwave instrumentation is unavailable.
-
Reagent Prep: In a round-bottom flask, cool anhydrous DMF (5 equiv) to 0°C.
-
Addition: Dropwise add POCl₃ (1.2 equiv) under N₂ atmosphere. Stir for 30 min to form the white Vilsmeier salt.
-
Reaction: Add the pyrazole substrate (1 equiv) dissolved in minimum DMF.
-
Heating: Heat to 80–90°C for 6 hours. Monitor by TLC.
-
Work-up: Pour onto crushed ice/NaOAc. Neutralize to pH 7. Extract with EtOAc, dry, and purify via column chromatography.
Method B: Microwave-Intensified One-Pot (The Recommended Protocol)
This protocol is self-validating through visual checkpoints.
Reagents:
-
Substrate: 1,3-Diphenyl-1H-pyrazole (1.0 mmol)
-
Solvent/Reagent: DMF (3.0 mL)
-
Reagent: POCl₃ (1.2 mmol)
Step-by-Step Workflow:
-
In-Situ Activation (Checkpoint 1):
-
Place DMF in a microwave-safe vial. Cool to 0°C in an ice bath.
-
Add POCl₃ dropwise.
-
Validation: Observe the formation of a semi-solid white/yellow precipitate (Vilsmeier salt). If the solution remains clear, reagents may be wet.
-
-
Substrate Addition:
-
Add the pyrazole substrate directly to the vial. Cap and vortex for 10 seconds.
-
-
Irradiation (The "Turbo" Step):
-
Place in a microwave reactor (e.g., Monowave or CEM).
-
Settings: Constant Temperature Mode @ 90°C.
-
Ramp: 2 min. Hold: 10 min. Stirring: High.
-
-
Quench & Hydrolysis (Checkpoint 2):
-
Pour the hot reaction mixture onto 20g of crushed ice containing 2g Sodium Acetate.
-
Validation: A rapid exotherm and immediate precipitation of the solid product should occur. If oiling occurs, scratch the flask wall to induce crystallization.
-
-
Isolation:
-
Filter the solid precipitate. Wash with cold water (2x) and cold ethanol (1x).
-
Purity Check: The crude solid is often >95% pure by NMR, requiring only recrystallization (EtOH/DMF) rather than chromatography.
-
Validation Workflow & Troubleshooting
To ensure scientific integrity, follow this logical workflow for scale-up and troubleshooting.
Diagram 2: Optimization & Validation Logic
Caption: Decision tree for optimizing the microwave protocol. Critical checkpoints ensure purity before scale-up.
Troubleshooting Guide
-
Problem: Low Yield / Incomplete Conversion.
-
Problem: Oiling out upon hydrolysis.
-
Problem: Chlorination at C-5.
References
-
Bakr F. Abdel-Wahab et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. Link
-
Joshi, A. et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry. Link
-
Kalpesh S. Parikh et al. (2021). Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Degres Journal. Link
-
Popov, A. V. et al. (2019).[3] Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. Link
-
BenchChem . (2025).[4] A Head-to-Head Comparison of Pyrazole Synthesis Routes for the Modern Researcher. Link
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde
Introduction: As a pivotal building block in medicinal chemistry and organic synthesis, 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde is instrumental in the development of novel pharmaceuticals and agrochemicals.[1] Its pyrazole structure is a key feature in various active pharmaceutical ingredients (APIs).[2] However, its chemical properties necessitate a rigorous and informed approach to its disposal. Mishandling this compound can pose risks to personnel and the environment. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, ensuring the safety of laboratory personnel and the integrity of our shared ecosystems.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent hazards of a chemical is the foundation of its safe management. The disposal procedures outlined below are directly informed by the toxicological and environmental profile of this compound and its structural analogs. The primary risks associated with this compound necessitate its classification as hazardous waste.
Table 1: GHS Hazard Profile for Pyrazole Carbaldehyde Derivatives
| Hazard Statement | GHS Code | Description | Common Source |
|---|---|---|---|
| Harmful if swallowed | H302 | Indicates acute oral toxicity. | [3][4][5] |
| Causes skin irritation | H315 | May cause redness, itching, or inflammation upon skin contact. | [3][4] |
| Causes serious eye irritation | H319 | Can result in significant, but reversible, eye injury. | [3][4] |
| May cause respiratory irritation | H335 | Inhalation of dust may irritate the respiratory tract. | [3][4][6] |
| May cause long lasting harmful effects to aquatic life | H413 | Warrants caution against environmental release. |[7] |
The causality is clear: the compound's potential to cause harm upon ingestion, skin/eye contact, and inhalation, combined with its likely ecotoxicity, mandates that it must be isolated from the general waste stream and sewer systems.[8][9]
Personnel Protection & Safety Measures
Prior to handling any waste materials containing this compound, the following Personal Protective Equipment (PPE) is mandatory. This creates a self-validating system of safety, minimizing exposure risk at every step.
-
Eye Protection: Wear chemical safety goggles or a face shield.[3][10]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.
-
Body Protection: A standard laboratory coat is required. For significant quantities or spill cleanup, a chemical-resistant apron may be necessary.[10]
-
Work Area: All handling of the solid compound and preparation of its waste should be conducted within a certified chemical fume hood to prevent inhalation of dust.[4]
The Disposal Workflow: A Step-by-Step Guide
The fundamental principle for disposing of this compound is that it must be handled as regulated chemical waste and transferred to an approved waste disposal facility.[6][10] Under no circumstances should this chemical or its solutions be disposed of down the drain.[8]
The following diagram outlines the decision-making process for proper waste segregation and disposal.
Caption: Disposal decision workflow for this compound.
Experimental Protocol: Decontamination of Empty Containers
The goal of this protocol is to render the empty container non-hazardous, allowing for disposal through conventional channels while ensuring the hazardous residue is captured correctly.
-
Preparation: In a chemical fume hood, wear all required PPE.
-
First Rinse: Add a small amount of a suitable solvent (e.g., acetone or ethanol) to the empty container. The solvent volume should be sufficient to wet the entire inner surface.
-
Agitation: Securely cap and swirl the container to ensure the solvent contacts all surfaces.
-
Collection: Decant the solvent rinsate into a designated, clearly labeled container for hazardous liquid waste.[11]
-
Repeat: Perform steps 2-4 two more times for a total of three rinses. This "triple-rinse" procedure is a standard for effective decontamination.[8]
-
Final Steps: Allow the container to air dry completely in the fume hood. Deface or remove the original chemical label to prevent misidentification. The clean, dry container can now be disposed of in the appropriate laboratory glass or plastic waste stream.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.
-
Evacuate & Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or if dust is airborne.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Before cleanup, don the appropriate PPE as described in Section 2, including respiratory protection if dust is present.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust.[10] A vacuum cleaner equipped with a HEPA filter may be used for larger quantities.[12]
-
Collection: Place the spilled material and any contaminated cleaning materials (e.g., paper towels, absorbent pads) into a sealed, clearly labeled container for solid hazardous waste.[4]
-
Decontaminate: Clean the spill surface with soap and water, collecting the cleaning water as hazardous liquid waste.
-
Report: Report the incident to your laboratory supervisor and institutional Environmental Health & Safety (EHS) office, following local protocols.
The Cardinal Rules of Disposal: A Trustworthy Summary
To ensure a self-validating system of safety and compliance, adhere to these core principles:
-
DO treat all waste containing this compound as hazardous.
-
DO segregate solid and liquid waste streams into separate, clearly labeled containers.
-
DO consult your institution's EHS department for specific guidance and waste pickup schedules.
-
DO NOT dispose of this compound down the sink or in the regular trash.[8][9]
-
DO NOT mix this waste with incompatible chemicals. When in doubt, keep it separate.
-
DO NOT allow the compound to be released into the environment.[12]
By adhering to these scientifically grounded procedures, researchers can continue their vital work while upholding the highest standards of laboratory safety and environmental stewardship.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: Furfural. [Link]
-
PubChem. (n.d.). 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. [Link]
-
EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. [Link]
-
Arvia Technology. (n.d.). Pyrazole Wastewater Treatment. [Link]
-
University of Essex. (n.d.). Laboratory Waste Disposal Handbook. [Link]
-
Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. [Link]
-
Journal of Emerging Technologies and Innovative Research (JETIR). (2024). Synthesis and Evaluation of Pyrazole Derivatives by Using Green Catalyst. [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
ResearchGate. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. [Link]
-
European Chemicals Agency (ECHA). (n.d.). 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde, focusing on personal protective equipment (PPE), operational plans, and disposal. Our commitment is to furnish you with field-proven insights that extend beyond the product, ensuring your safety and the integrity of your research.
Understanding the Hazard: A Proactive Approach to Safety
Inferred Hazard Profile:
| Hazard Classification | Category | Potential Effects |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed.[1][2][4][5] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][4][5] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[1][4][5] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[1][4][5] |
Core Directive: Your Personal Protective Equipment Protocol
A multi-layered PPE strategy is crucial to mitigate the risks associated with handling this compound. The following protocol is designed to provide comprehensive protection.
Respiratory Protection: The First Line of Defense
Given the potential for respiratory irritation and the likelihood of the compound being a fine powder, respiratory protection is mandatory.
-
Action: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][3]
-
Equipment: In situations where a fume hood is not available or as a supplementary measure, a NIOSH-approved air-purifying respirator with a particulate filter is required.[6]
Eye and Face Protection: Shielding from Splashes and Aerosols
The risk of serious eye irritation necessitates robust eye and face protection.
-
Action: Chemical splash goggles are the minimum requirement.[7][8]
-
Enhanced Precaution: When there is a risk of splashing or aerosol generation, a face shield worn over chemical splash goggles is strongly recommended.[8][9] Standard safety glasses do not provide adequate protection against chemical splashes.[7]
Skin and Body Protection: A Barrier Against Contact
Direct skin contact can lead to irritation, and as such, comprehensive skin and body protection is critical.[1]
-
Lab Coat: A flame-resistant lab coat should be worn at all times and kept fully fastened.[7][9]
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice for incidental contact.[7] It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques to avoid skin contamination.[2] For prolonged handling, consult the glove manufacturer's compatibility chart.
-
Apparel: Full-length pants and closed-toe shoes are required to ensure no skin is exposed.[7][10]
Operational and Disposal Plans: Ensuring a Safe Workflow from Start to Finish
Handling and Storage
-
Handling: Always wash hands thoroughly after handling the compound, even if gloves were worn.[1][2] Do not eat, drink, or smoke in the laboratory.[1][3]
-
Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][3] Aldehydes can be sensitive to air, heat, and light, which can lead to degradation.[11] Storing in airtight, opaque containers is a best practice.[11] Some aldehydes can oxidize into corresponding acids or polymerize over time, especially if not stored properly.[12]
Spill Management
In the event of a spill, evacuate the immediate area and ensure proper ventilation. Wearing the full complement of prescribed PPE, absorb the spill with an inert, non-combustible material and collect it into a suitable, labeled container for disposal.
Disposal
-
Chemical Waste: Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations.[1][13] Do not dispose of it down the drain.[13]
-
Contaminated PPE: Used gloves and other disposable PPE should be collected in a designated hazardous waste container.
First Aid: Immediate Actions in Case of Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1][3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing. If skin irritation occurs, seek medical attention.[1][3]
-
Inhalation: Move the individual to fresh air.[1][3] If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1][3] Seek immediate medical attention.[1][3]
References
- Fisher Scientific. (n.d.). Safety Data Sheet: 3-Phenyl-1H-pyrazole-4-carboxaldehyde.
- Enamine. (n.d.). Safety Data Sheet: 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
- ChemicalBook. (2023, July 5). 1H-Pyrazole-4-carboxaldehyde - Safety Data Sheet.
- ChemicalBook. (2023, October 18). 4-(4-CHLOROPHENYL)-1H-PYRAZOLE - Chemical Safety Data Sheet MSDS / SDS.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Chemical Bull. (2024, July 1). Aldehydes In Aroma: Key Ingredients For Impactful Scents.
- Apollo Scientific. (n.d.). 1H-Pyrazole-4-carbaldehyde hydrochloride - Safety Data Sheet.
- Biosynth. (2021, May 18). Safety Data Sheet: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
- CymitQuimica. (2022, December 19). Safety Data Sheet: 5-chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde.
- Pell Wall. (2013, February 7). Aldehydes: identification and storage.
- Fisher Scientific. (n.d.). Safety Data Sheet: 3-Amino-1-(4-chlorophenyl)-1H-pyrazole.
- Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
- MDPI. (n.d.). Aldehydes: What We Should Know About Them.
- MDPI. (2024, April 10). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.
- Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
- UAH. (n.d.). UAH Laboratory Personal Protective Equipment. Retrieved from The University of Alabama in Huntsville.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from UCSF Office of Environment, Health and Safety.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
